Iroxanadine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
276690-61-0 |
|---|---|
Molecular Formula |
C14H22N4O5S |
Molecular Weight |
358.42 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |
InChI |
InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |
InChI Key |
KRDJXQILWJDTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Iroxanadine Sulfate in Endothelial Cells
Introduction
Iroxanadine sulfate, also known as BRX-235, is a vasculoprotective compound that has demonstrated a significant cytoprotective effect on endothelial cells, particularly under conditions of ischemia/reperfusion stress.[1] Research into its mechanism of action has revealed a dual pathway dependent on the timing of its administration relative to the hypoxic event. This guide provides a detailed overview of the molecular pathways influenced by this compound in endothelial cells, based on the available scientific literature.
Data Presentation: Quantitative Effects of this compound
The primary quantitative effect of this compound is the significant reduction of caspase-dependent apoptosis in endothelial cells subjected to hypoxia/reoxygenation.
| Parameter | Concentration | Timing of Administration | Observed Effect | Inhibitors |
| Caspase-dependent Apoptosis | 0.1–1 µM | Pre-hypoxia | Significant reduction | Quercetin sensitive |
| Caspase-dependent Apoptosis | 0.1–1 µM | Post-hypoxia (at start of reoxygenation) | Significant reduction | SB202190 & SB203580 sensitive |
This table summarizes the key quantitative findings on the effects of this compound on endothelial cell apoptosis.
Core Mechanisms of Action
This compound's protective effects on endothelial cells are mediated by two distinct signaling pathways, contingent on whether the drug is administered before or after the hypoxic stress.
Pre-Hypoxic Administration: Heat Shock Protein (Hsp) Accumulation
Post-Hypoxic Administration: p38 Kinase Activation
In a scenario more akin to therapeutic intervention following an ischemic event, when this compound is administered at the onset of reoxygenation, its cytoprotective effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress, inflammation, and apoptosis.[2] In this context, this compound-induced activation of p38 kinase leads to the inhibition of the apoptotic machinery. This mechanism is strongly inhibited by SB202190 and SB203580, which are specific inhibitors of p38 MAPK, confirming the central role of this kinase in the post-hypoxic protective effect of this compound.
Experimental Protocols
The following are the key experimental methodologies used to elucidate the mechanism of action of this compound in endothelial cells.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were used as the in vitro model system.
-
Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs were subjected to a hypoxic environment.
-
Reoxygenation: Following the hypoxic period, the cells were returned to normoxic conditions to simulate reperfusion, during which apoptosis was monitored.
Drug and Inhibitor Treatments
-
This compound Administration: this compound (BRX-235) was added to the culture medium at concentrations ranging from 0.1 to 1 µM.
-
Timing of Administration:
-
Pre-hypoxic: The drug was added to the culture medium prior to the induction of hypoxia.
-
Post-hypoxic: The drug was added at the beginning of the reoxygenation phase.
-
-
Inhibitor Studies:
-
Quercetin: Used to inhibit the synthesis of heat shock proteins to investigate the pre-hypoxic mechanism.
-
SB202190 and SB203580: Specific inhibitors of p38 kinase were used to probe the post-hypoxic signaling pathway.
-
Apoptosis and Caspase Activation Assays
-
Apoptosis Monitoring: The extent of apoptosis in the reoxygenated endothelial cells was monitored to assess the cytoprotective effects of this compound.
-
Caspase Activation: The activation of caspases, which are key executioner enzymes in the apoptotic cascade, was measured to confirm the involvement of caspase-dependent apoptosis.
Conclusion
The mechanism of action of this compound in endothelial cells is a targeted, stress-dependent process aimed at inhibiting apoptosis induced by ischemia/reperfusion. Its ability to act through two distinct pathways—enhancing Hsp accumulation when present before stress and activating p38 kinase when applied after—highlights its potential as a versatile vasculoprotective agent. Further research is warranted to explore the downstream effectors of the p38 pathway and the specific heat shock proteins involved, which could provide deeper insights into its therapeutic applications for ischemic vascular diseases.
References
Iroxanadine Sulfate: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine sulfate, designated as BRX-235, is a cardioprotective agent synthesized by the Hungarian pharmaceutical company Biorex. This technical guide provides a comprehensive overview of the available information regarding its discovery, a plausible synthesis pathway for its core structure, and its mechanism of action involving the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Due to the limited publicly available data, this document consolidates information from scientific literature on analogous structures to propose a likely synthetic route and mechanism.
Discovery and Development
Iroxanadine was developed by Biorex, a research and development company based in Hungary. It is identified as a novel small molecule with potential as a cardioprotective agent. Specific details regarding the timeline of its discovery and the individual researchers involved are not extensively documented in publicly accessible records. The compound is chemically known as 5,6-dihydro-5-(1-piperidinylmethyl)-3-(3-pyridinyl)-2H-1,2,4-oxadiazine, and its sulfate salt is the form that has been noted.
Compound Identification:
| Identifier | Value |
| Common Name | Iroxanadine |
| Code | BRX-235 |
| Chemical Name | 5,6-dihydro-5-(1-piperidinylmethyl)-3-(3-pyridinyl)-2H-1,2,4-oxadiazine |
| Molecular Formula | C₁₄H₂₀N₄O |
| Molecular Weight | 260.34 g/mol |
Plausible Synthesis Pathway
While a specific patent detailing the synthesis of this compound has not been identified in the public domain, the synthesis of its core scaffold, the 5,6-dihydro-[1][2]oxadiazine ring, has been described in the scientific literature. A plausible synthetic approach can be extrapolated from these general methods. One such versatile method involves the condensation of a diamine with an imidate.
The following diagram illustrates a potential synthetic workflow for the core structure of Iroxanadine.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general synthetic methods for similar compounds. These would require optimization for the specific synthesis of Iroxanadine.
Step 1: Formation of Glycidyl ether of 3-Pyridinecarboximidamide To a solution of 3-pyridinecarboximidamide in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, epichlorohydrin is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
Step 2: Cyclization to form the 1,2,4-Oxadiazine Ring The intermediate from Step 1 is treated with a base, such as potassium tert-butoxide, in a polar aprotic solvent like THF. The reaction is heated to facilitate the intramolecular cyclization to form the 5-(hydroxymethyl)-5,6-dihydro-3-(3-pyridinyl)-2H-1,2,4-oxadiazine.
Step 3: Functionalization of the Hydroxymethyl Group The hydroxyl group of the cyclized intermediate is first converted to a good leaving group, for instance, by reacting with thionyl chloride (SOCl₂) to form the corresponding chloride. This chlorinated intermediate is then subjected to a nucleophilic substitution reaction with piperidine to yield the Iroxanadine base.
Step 4: Salt Formation The synthesized Iroxanadine base is dissolved in a suitable organic solvent, such as ethanol or isopropanol, and a stoichiometric amount of sulfuric acid is added. The resulting this compound salt precipitates and can be collected by filtration, washed, and dried.
Quantitative Data (Illustrative)
| Step | Product | Yield (%) | Purity (%) |
| 1 | Glycidyl ether of 3-Pyridinecarboximidamide | 70-80 | >95 (crude) |
| 2 | 5-(hydroxymethyl)-5,6-dihydro-3-(3-pyridinyl)-2H-1,2,4-oxadiazine | 60-70 | >98 (after chromatography) |
| 3 | Iroxanadine (Base) | 75-85 | >99 (after purification) |
| 4 | This compound | >90 | >99.5 (pharmaceutical grade) |
| Note: The data in this table is illustrative and based on typical yields for analogous reactions. Actual yields would need to be determined experimentally. |
Mechanism of Action: p38 MAPK Signaling Pathway
Iroxanadine is reported to exert its cardioprotective effects through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines, playing a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
The precise molecular interaction of Iroxanadine with the p38 MAPK pathway has not been fully elucidated in the available literature. However, it is known to induce the phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation event is a key activation step in the pathway.
The following diagram illustrates the general p38 MAPK signaling cascade and the likely point of action for Iroxanadine.
Preclinical and Clinical Data
There is a notable absence of publicly available data from preclinical or clinical trials for Iroxanadine (BRX-235). This lack of information makes it difficult to assess its efficacy, safety profile, and therapeutic potential in a clinical setting.
Conclusion
This compound is a novel cardioprotective agent developed by Biorex. While its discovery and development are not extensively detailed in the public domain, its chemical structure and proposed mechanism of action via the p38 MAPK pathway provide a foundation for further investigation. The synthesis of its core 5,6-dihydro-oxadiazine structure is achievable through established chemical methodologies. However, the lack of specific experimental protocols, quantitative data, and preclinical or clinical trial results highlights the need for further research to fully characterize this promising compound and validate its therapeutic potential. Researchers interested in this molecule would need to undertake de novo synthesis and a full preclinical development program to explore its utility.
References
Iroxanadine Sulfate: A Dual Activator of p38 Kinase and Heat Shock Proteins for Vascular Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iroxanadine sulfate, a novel vasculoprotective agent, has demonstrated significant potential in mitigating cellular damage associated with ischemia/reperfusion injury. This technical guide delves into the core mechanism of this compound, elucidating its dual role as an activator of both the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the expression of heat shock proteins (HSPs). By presenting a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying signaling cascades, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mode of action and its therapeutic promise in vascular diseases.
Introduction
Endothelial cell injury and subsequent apoptosis are critical events in the pathogenesis of various vascular diseases, including atherosclerosis and complications arising from ischemia/reperfusion. This compound (also known as BRX-235) has emerged as a promising small molecule with cytoprotective properties in the vascular endothelium.[1] Its mechanism of action is unique, targeting two crucial cellular stress-response pathways: the p38 MAPK pathway and the heat shock response. This dual activation provides a multi-faceted approach to cellular protection, making this compound a compelling candidate for further investigation and therapeutic development.
Core Mechanism of Action: Dual Activation of p38 Kinase and HSPs
This compound's protective effects on endothelial cells are primarily attributed to its ability to modulate two distinct but interconnected signaling pathways.
Activation of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stresses.[1] Activation of p38 MAPK can lead to diverse cellular outcomes, including apoptosis, inflammation, and, in some contexts, cell survival. Research indicates that the post-hypoxic administration of this compound leads to the activation of p38 kinase in reoxygenated endothelial cells.[1] This activation is associated with a significant reduction in caspase-dependent apoptosis, suggesting a pro-survival role for p38 MAPK activation in this specific context.[1] The protective effect is abrogated by the presence of p38 MAPK inhibitors, such as SB202190 and SB203580, confirming the pathway's critical involvement.[1]
Enhancement of Heat Shock Protein (HSP) Expression
Heat shock proteins are a family of molecular chaperones that play a vital role in maintaining protein homeostasis, particularly under conditions of cellular stress. They assist in the proper folding of nascent polypeptides, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation. Pre-treatment of endothelial cells with this compound prior to hypoxic stress enhances the accumulation of HSPs. This pre-conditioning effect is linked to the observed cytoprotection, which is sensitive to quercetin, an agent known to interfere with the heat shock response. This suggests that this compound primes the cells for stress by bolstering their chaperone capacity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.
Quantitative Data
The primary quantitative data available from published research focuses on the reduction of apoptosis in endothelial cells following hypoxia/reoxygenation.
| Treatment Condition | This compound Concentration (µM) | Apoptosis Reduction (relative to control) | Statistical Significance |
| Post-hypoxic administration | 0.1 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |
| Post-hypoxic administration | 1.0 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |
| Pre-hypoxic administration | 0.1 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |
| Pre-hypoxic administration | 1.0 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |
Note: The exact percentage of apoptosis reduction is not consistently reported across all studies. The data presented here is a qualitative summary of the findings from Kabakov et al. (2004).
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the effects of this compound. These protocols are based on standard laboratory practices and the descriptions provided in the relevant literature.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a period of 4-6 hours. The culture medium is replaced with a glucose- and serum-free medium to simulate nutrient deprivation.
-
Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic environment (95% air, 5% CO2) and incubated in complete culture medium. This simulates the reperfusion phase.
Western Blot Analysis for p38 Phosphorylation and HSP Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 MAPK (Thr180/Tyr182), total p38 MAPK, HSP70, HSP90, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.
Caspase-3 Activity Assay
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure: Following treatment, cells are lysed, and the cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate). The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively. The results are normalized to the total protein concentration of the lysate.
Conclusion and Future Directions
This compound presents a compelling therapeutic strategy for vascular protection through its unique dual activation of the p38 MAPK and HSP signaling pathways. The available evidence strongly suggests its potential in mitigating the detrimental effects of ischemia/reperfusion injury in endothelial cells.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its targets within the p38 and HSP pathways.
-
Conducting in-depth quantitative proteomics and transcriptomics to identify the full spectrum of downstream effectors modulated by this compound.
-
Performing preclinical in vivo studies in relevant animal models of vascular disease to validate the therapeutic efficacy and safety profile of this compound.
This in-depth technical guide provides a solid foundation for understanding the core mechanisms of this compound, paving the way for further research and development of this promising vasculoprotective agent.
References
Unraveling the Cardioprotective Potential of Iroxanadine Sulfate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine sulfate, a novel small molecule compound, has emerged as a promising candidate in early-stage research for its potential cardioprotective effects. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its mechanism of action, focusing on its role in critical signaling pathways that mitigate cardiac injury. The primary focus of this document is to present the quantitative data from foundational studies, detail the experimental methodologies employed, and visualize the complex biological processes involved.
Core Mechanism of Action: A Multi-pronged Approach to Cardioprotection
Early research suggests that this compound exerts its cardioprotective effects through a multi-faceted mechanism, primarily centered on the modulation of cellular stress responses, inhibition of apoptosis, and promotion of endothelial cell function. The core of its action appears to lie in the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent downstream effects on heat shock proteins (HSPs) and protein kinase C (PKC).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Iroxanadine (also referred to as BRX-235 in seminal research). These data highlight its efficacy in protecting endothelial cells from ischemia-reperfusion injury.
Table 1: Effect of Iroxanadine (BRX-235) on Hypoxia/Reoxygenation-Induced Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) | Reduction in Apoptosis (%) |
| Control (Hypoxia/Reoxygenation) | - | 100 (baseline) | - |
| Iroxanadine (Pre-hypoxia) | 0.1 | Not specified | Significant |
| Iroxanadine (Pre-hypoxia) | 1 | Not specified | Significant |
| Iroxanadine (Post-hypoxia) | 0.1 | Not specified | Significant |
| Iroxanadine (Post-hypoxia) | 1 | Not specified | Significant |
Note: Specific percentages were not available in the accessed literature, but the effect was consistently reported as significant.
Table 2: Modulation of Key Signaling Molecules by Iroxanadine (BRX-235) in Endothelial Cells
| Signaling Molecule | Effect of Iroxanadine |
| p38 SAPK | Increased phosphorylation (Activation) |
| Heat Shock Proteins (HSPs) | Enhanced accumulation |
| Protein Kinase C (PKC) | Translocation to membranes |
| Caspase-3 | Reduced activation |
| Caspase-9 | Reduced activation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of Iroxanadine's cardioprotective effects.
Endothelial Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in standard endothelial growth medium.
-
Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs were subjected to a hypoxic environment. This was achieved by placing the cell cultures in a specialized chamber with a controlled atmosphere containing a low oxygen concentration (e.g., <1% O2), typically for a period of 4 to 6 hours.
-
Reoxygenation: Following the hypoxic period, cells were returned to a normoxic environment (standard cell culture incubator with ~21% O2) to simulate reperfusion. This reoxygenation phase typically lasted for 12 to 24 hours.
-
Iroxanadine Treatment: Iroxanadine (BRX-235) was added to the culture medium at concentrations ranging from 0.1 to 1 µM, either before the hypoxic period (pre-hypoxia) or at the beginning of the reoxygenation phase (post-hypoxia).
Assessment of Apoptosis
-
Method: Apoptosis was quantified using methods to detect caspase activation.
-
Caspase Activity Assays: The activity of key apoptotic enzymes, caspase-3 and caspase-9, was measured. This is typically done using fluorometric or colorimetric assays that detect the cleavage of a specific substrate by the active caspase enzyme. Cell lysates from the different treatment groups were incubated with the caspase substrate, and the resulting signal was measured using a microplate reader.
-
Data Analysis: The reduction in caspase activity in the Iroxanadine-treated groups was compared to the control group that underwent hypoxia/reoxygenation without the drug.
Western Blot Analysis for Signaling Protein Activation
-
Objective: To determine the effect of Iroxanadine on the phosphorylation state of p38 SAPK and the accumulation of HSPs.
-
Procedure:
-
HUVECs were treated as described in the hypoxia/reoxygenation protocol.
-
Cells were lysed, and total protein was extracted.
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies specific for the phosphorylated form of p38 MAPK and total p38 MAPK, as well as antibodies for specific HSPs (e.g., HSP70, HSP27).
-
After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands was quantified using densitometry software.
-
Protein Kinase C (PKC) Translocation Assay
-
Objective: To assess the effect of Iroxanadine on the activation of PKC, which is indicated by its translocation from the cytosol to cellular membranes.
-
Procedure:
-
Endothelial cells were treated with Iroxanadine.
-
Cells were fractionated to separate the cytosolic and membrane-bound proteins.
-
The protein content of each fraction was analyzed by Western blotting using antibodies specific for different PKC isoforms.
-
An increase in the amount of a specific PKC isoform in the membrane fraction compared to the cytosolic fraction in Iroxanadine-treated cells indicates PKC translocation and activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of Iroxanadine and the experimental workflows used in its preclinical evaluation.
Caption: Proposed signaling pathway of this compound in cardioprotection.
In Vitro Analysis of p38 SAPK Phosphorylation: A Technical Guide for Evaluating Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2][3] Consequently, it has emerged as a significant target for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the in vitro methodologies employed to investigate the effects of novel compounds, such as Iroxanadine sulfate, on the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). While specific data on the direct effects of this compound on p38 SAPK phosphorylation are not currently available in the public domain, this document outlines the established experimental frameworks, data presentation standards, and visualization of signaling pathways and workflows that are fundamental to such an investigation.
Introduction to p38 SAPK Signaling
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and other environmental stresses.[1][4] Activation of this pathway involves a series of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182. This activated, phosphorylated p38 (p-p38) then translocates to the nucleus where it phosphorylates and activates various transcription factors, such as ATF2, ELK-1, and MEF2C, leading to the transcription of genes involved in inflammation and apoptosis.
Given its central role in the inflammatory process, the inhibition of p38 SAPK phosphorylation presents a promising strategy for the development of novel anti-inflammatory therapeutics.
Experimental Protocols for Assessing p38 SAPK Phosphorylation
The following section details standardized in vitro protocols that can be adapted to evaluate the effect of a test compound, herein exemplified by "Compound X" (representing this compound), on p38 SAPK phosphorylation.
Cell Culture and Treatment
A variety of cell lines are suitable for studying p38 MAPK signaling, including macrophage-like cell lines (e.g., RAW 264.7, THP-1), human embryonic kidney cells (HEK293), and HeLa cells. The choice of cell line should be guided by the specific research question.
Protocol:
-
Cell Seeding: Plate the chosen cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): Prior to stimulation, cells may be serum-starved for 4-24 hours to reduce basal levels of p38 phosphorylation.
-
Pre-treatment with Compound X: Incubate the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Induce p38 phosphorylation by treating the cells with a known activator, such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), anisomycin, or sorbitol. An unstimulated control group should also be included.
-
Cell Lysis: Following stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of p38.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
Quantification of p38 SAPK Phosphorylation
Several methods can be employed to quantify the levels of phosphorylated p38.
Protocol:
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize the p-p38 signal to the total amount of p38 protein. Densitometric analysis is used to quantify the band intensities.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for total p38 MAPK.
-
Sample Addition: Add cell lysates to the wells and incubate to allow the capture antibody to bind to p38.
-
Detection:
-
Add a detection antibody specific for phosphorylated p38 MAPK.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
-
Standard Curve: Generate a standard curve using known concentrations of a positive control to quantify the amount of p-p38 in the samples.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of Compound X on LPS-Induced p38 SAPK Phosphorylation in RAW 264.7 Macrophages (Western Blot Analysis)
| Treatment | Compound X (µM) | p-p38/Total p38 Ratio (Normalized to Vehicle Control) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | 1.00 ± 0.12 | 0% |
| LPS (1 µg/mL) | 0 | 8.54 ± 0.78 | - |
| LPS + Compound X | 0.1 | 7.98 ± 0.65 | 6.5% |
| LPS + Compound X | 1 | 5.43 ± 0.49 | 36.4% |
| LPS + Compound X | 10 | 2.11 ± 0.23 | 75.3% |
| LPS + Compound X | 100 | 0.95 ± 0.15 | 88.9% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 of Compound X on p38 SAPK Phosphorylation (ELISA)
| Cell Line | Stimulant | IC50 (µM) |
| THP-1 | TNF-α (20 ng/mL) | 8.7 |
| HEK293 | Anisomycin (10 µg/mL) | 12.3 |
Visualization of Pathways and Workflows
Graphical representations are essential for illustrating complex biological pathways and experimental procedures.
Caption: p38 SAPK Signaling Pathway.
Caption: Experimental Workflow for p38 Phosphorylation Assay.
Conclusion
The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of novel compounds, such as this compound, as potential modulators of p38 SAPK phosphorylation. Through the systematic application of these protocols, researchers can generate high-quality, reproducible data to inform drug discovery and development efforts targeting inflammatory and stress-related diseases. The clear presentation of quantitative data and the visualization of complex biological processes are paramount for the effective communication and interpretation of research findings in this critical area of study.
References
- 1. The p38 SAPK is recruited to chromatin via its interaction with transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Signaling and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Signaling and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 SAPK Is Recruited to Chromatin via Its Interaction with Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in Endothelial Cell Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial cells are critical regulators of vascular homeostasis, and their dysfunction is a key factor in the pathogenesis of numerous cardiovascular diseases. Hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitors, a class of drugs that stabilize HIF-α subunits, are emerging as significant modulators of endothelial cell function. While direct research on Iroxanadine sulfate is limited, extensive studies on Roxadustat (FG-4592), a prominent HIF-PH inhibitor, provide a strong framework for understanding the role of this drug class in endothelial cell homeostasis. This technical guide synthesizes the current knowledge on the effects of HIF-PH inhibitors on endothelial cells, focusing on the mechanisms of action, key signaling pathways, and detailed experimental protocols to facilitate further research in this area.
Introduction
The vascular endothelium is a dynamic interface that plays a pivotal role in regulating blood vessel tone, inflammation, and coagulation. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state, is an early event in the development of atherosclerosis and other vascular pathologies.[1] Hypoxia-inducible factors (HIFs) are transcription factors that orchestrate the cellular response to low oxygen conditions. Under normoxic conditions, the alpha subunits of HIFs (HIF-α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and proteasomal degradation.[2] HIF-PH inhibitors, such as this compound and Roxadustat, block this hydroxylation, leading to the stabilization and accumulation of HIF-α, even in the presence of normal oxygen levels. This activation of the HIF pathway in endothelial cells triggers a cascade of downstream events that profoundly impact their function and contribute to the maintenance of vascular homeostasis.
Mechanism of Action in Endothelial Cells
The primary mechanism of action of HIF-PH inhibitors in endothelial cells is the stabilization of HIF-α, predominantly HIF-1α and HIF-2α. This leads to the transcription of a wide array of genes that modulate endothelial cell function.
Upregulation of Pro-Angiogenic Factors
A key consequence of HIF-1α stabilization is the increased expression of vascular endothelial growth factor (VEGF).[3] VEGF is a potent mitogen for endothelial cells, promoting their proliferation, migration, and tube formation, all critical steps in angiogenesis.[3] Studies have shown that Roxadustat promotes the angiogenic activity of human umbilical vein endothelial cells (HUVECs) through the upregulation of the HIF-1α/VEGF/VEGFR2 signaling pathway.[3]
Enhancement of Nitric Oxide Bioavailability
HIF-1α stabilization also leads to the upregulation of endothelial nitric oxide synthase (eNOS). eNOS is the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule that mediates vasodilation, inhibits platelet aggregation, and reduces inflammation. Roxadustat has been shown to upregulate both total and phosphorylated eNOS in vascular endothelial cells.
Attenuation of Oxidative Stress
HIF-1α can modulate the cellular redox state. While the relationship between HIF and reactive oxygen species (ROS) is complex, some studies suggest that HIF-1α activation can lead to the expression of antioxidant genes. For instance, Roxadustat has been shown to protect cardiomyocytes from doxorubicin-induced ROS production, in part through the upregulation of SOD2. In vascular smooth muscle cells, Roxadustat prevented angiotensin II-induced oxidative stress.
Modulation of Inflammatory Responses
The effect of HIF stabilization on inflammation is context-dependent. Some studies indicate that HIF-1α can have anti-inflammatory effects by downregulating pro-inflammatory cytokines. For example, in a rat model of random skin flaps, Roxadustat treatment was associated with decreased levels of IL-6, IL-1β, and TNF-α.
Quantitative Data on Endothelial Cell Responses
The following tables summarize quantitative data from various studies on the effects of Roxadustat on endothelial and related cells.
Table 1: Effect of Roxadustat on Protein Expression in Endothelial and Vascular Cells
| Protein | Cell Type/Model | Treatment | Fold Change/Observation | Citation |
| HIF-1α | Mouse Aortas | Roxadustat | Enhanced protein levels | |
| eNOS | Mouse Aortas | Roxadustat | Enhanced protein levels | |
| Phosphorylated eNOS | Mouse Aortas | Roxadustat | Enhanced protein levels | |
| VEGF | Rat Skin Flaps | Roxadustat (High Dose) | Significantly higher expression vs. control | |
| HIF-1α | Rat Skin Flaps | Roxadustat (High Dose) | Significantly higher expression vs. control | |
| AGTR1 | Mouse Aortas | Roxadustat | Lowered expression | |
| AGTR2 | Mouse Aortas | Roxadustat | Enhanced expression |
Table 2: Effect of Roxadustat on Markers of Oxidative Stress and Inflammation
| Marker | Model System | Treatment | Observation | Citation |
| Thiobarbituric acid reactive substances (TBARs) | Mouse Blood and Urine | Roxadustat | Diminished levels | |
| Superoxide Dismutase (SOD) | Rat Skin Flaps | Roxadustat | Increased activity | |
| Malondialdehyde (MDA) | Rat Skin Flaps | Roxadustat | Decreased content | |
| IL-6, IL-1β, TNF-α | Rat Skin Flaps | Roxadustat | Decreased expression |
Key Signaling Pathways
The effects of HIF-PH inhibitors on endothelial cell homeostasis are mediated by a complex interplay of signaling pathways.
The HIF-1α/VEGF Signaling Pathway
This is the central pathway activated by HIF-PH inhibitors in endothelial cells. Stabilized HIF-1α binds to hypoxia-response elements (HREs) in the promoter region of the VEGF gene, leading to increased VEGF transcription and secretion. VEGF then acts in an autocrine and paracrine manner, binding to its receptor VEGFR2 on endothelial cells and activating downstream signaling cascades that promote cell survival, proliferation, and migration.
Connection to Other Pathways
The HIF pathway does not operate in isolation. There is evidence of crosstalk with other critical signaling pathways in endothelial cells:
-
PI3K/Akt Pathway: VEGF, a downstream target of HIF-1α, is a known activator of the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.
-
NF-κB Pathway: There is a complex interplay between HIF-1α and the pro-inflammatory transcription factor NF-κB. In some contexts, HIF-1α can modulate NF-κB activity, potentially contributing to the anti-inflammatory effects observed with Roxadustat.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of HIF-PH inhibitors on endothelial cells.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.
-
Culture Medium: Culture HUVECs in a suitable endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Roxadustat Preparation: Prepare a stock solution of Roxadustat in DMSO (e.g., 10-100 mM) and store at -20°C.
-
Treatment: Dilute the Roxadustat stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration is low (≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate cells with Roxadustat for the desired duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-HIF-1α, anti-VEGF, anti-eNOS, anti-phospho-eNOS) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using a chemiluminescence substrate and an imaging system.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice and coat a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a small volume of assay medium. Seed 1-1.5 x 10⁴ cells per well onto the Matrigel-coated plate.
-
Treatment: Add Roxadustat or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for 4-16 hours.
-
Visualization and Quantification: Observe tube formation under a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of branches using image analysis software.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed endothelial cells in a 96-well black plate and treat with Roxadustat and/or an oxidative stressor (e.g., Angiotensin II).
-
Probe Loading: After treatment, wash the cells and incubate them with a fluorescent ROS probe (e.g., DCFH-DA) in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Conclusion
HIF-PH inhibitors, exemplified by the extensive research on Roxadustat, play a multifaceted role in maintaining endothelial cell homeostasis. By stabilizing HIF-α, these compounds trigger a cascade of events that promote angiogenesis, enhance nitric oxide bioavailability, and can modulate oxidative stress and inflammation. These effects have significant therapeutic potential for a range of cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms by which this promising class of drugs impacts the vascular endothelium. Further research is warranted to fully elucidate the long-term effects and therapeutic applications of HIF-PH inhibitors in cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Roxadustat prevents Ang II hypertension by targeting angiotensin receptors and eNOS [insight.jci.org]
- 3. Roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Iroxanadine Sulfate for Atherosclerosis: A Methodological and Mechanistic Overview
Disclaimer: As of November 2025, there is a notable absence of publicly available preclinical or clinical research specifically investigating Iroxanadine sulfate for the treatment of atherosclerosis. The following guide is a comprehensive, albeit speculative, framework based on established methodologies and known signaling pathways in atherosclerosis research. It is designed to serve as a technical template for the potential investigation of a novel compound like this compound. The experimental data and pathways described are hypothetical and derived from analogous studies on other compounds.
Executive Summary
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, driven by lipid accumulation, endothelial dysfunction, and a maladaptive immune response. This technical guide outlines a potential preclinical research and development plan for this compound as a therapeutic candidate for atherosclerosis. The proposed investigation focuses on elucidating its mechanism of action, evaluating its efficacy in vitro and in vivo, and establishing a preliminary safety profile. The core of this proposed investigation centers on this compound's potential to modulate key pathological processes in atherosclerosis, including endothelial cell activation, inflammatory signaling, and lipid metabolism.
Proposed In Vitro Investigations: Mechanistic Insights
Endothelial Cell Function and Inflammation
A crucial initiating event in atherosclerosis is the dysfunction of endothelial cells, leading to increased permeability and the expression of adhesion molecules that recruit leukocytes. The following experiments are designed to assess the effect of this compound on these processes.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on Transwell inserts.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Inflammatory Challenge: Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for 6 hours to induce hyperpermeability.
-
Permeability Measurement: FITC-dextran is added to the upper chamber of the Transwell. The amount of FITC-dextran that passes through the endothelial monolayer into the lower chamber is quantified using a fluorescence plate reader.
-
Data Analysis: A decrease in FITC-dextran in the lower chamber in this compound-treated groups compared to the TNF-α only control would indicate a protective effect on endothelial barrier function.
-
Cell Culture: HUVECs are grown to confluence in 96-well plates.
-
Treatment and Stimulation: HUVECs are treated with this compound and stimulated with TNF-α as described above to induce the expression of adhesion molecules.
-
Monocyte Labeling: Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Labeled monocytes are added to the HUVEC monolayer and incubated for 1 hour.
-
Quantification: Non-adherent monocytes are washed away, and the fluorescence of the remaining adherent cells is measured. A reduction in fluorescence indicates decreased monocyte adhesion.
Macrophage Polarization and Foam Cell Formation
The transformation of macrophages into lipid-laden foam cells is a hallmark of atherosclerotic plaque development. These experiments will determine if this compound can modulate this process.
-
Macrophage Generation: THP-1 monocytes are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Cholesterol Loading: Differentiated macrophages are incubated with acetylated Low-Density Lipoprotein (acLDL) and a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) to induce foam cell formation.
-
Treatment: The cells are then treated with this compound in the presence of cholesterol acceptors like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).
-
Quantification: The amount of fluorescent cholesterol transported from the cells to the media is measured to determine the rate of cholesterol efflux.
Proposed Signaling Pathway Analysis
The anti-inflammatory effects of many compounds in atherosclerosis are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Proposed In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system.
Experimental Protocol: Murine Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis, will be used.
-
Diet: At 8 weeks of age, mice will be placed on a high-fat, high-cholesterol "Western" diet to accelerate plaque formation.
-
Treatment Groups: Mice will be randomized into groups receiving:
-
Vehicle control (e.g., saline or PBS)
-
This compound (e.g., 10 mg/kg/day via oral gavage)
-
Positive control (e.g., Atorvastatin)
-
-
Duration: The study will last for 12-16 weeks.
-
Endpoint Analysis:
-
Plaque Quantification: The aorta will be dissected, stained with Oil Red O, and the total plaque area will be quantified.
-
Histology: Aortic root sections will be stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies to assess macrophage infiltration (e.g., CD68) and smooth muscle cell content.
-
Plasma Lipid Profile: Blood will be collected to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Data Presentation: Hypothetical Quantitative Outcomes
The following tables represent the anticipated format for presenting quantitative data from the proposed studies.
Table 1: Effect of this compound on Endothelial Inflammation
| Treatment Group | Endothelial Permeability (Fold Change vs. Control) | Monocyte Adhesion (Adherent Cells/Field) |
| Vehicle | 1.0 ± 0.1 | 150 ± 20 |
| TNF-α (10 ng/mL) | 3.5 ± 0.4 | 450 ± 35 |
| TNF-α + Iroxanadine (10 µM) | 2.1 ± 0.3 | 250 ± 30 |
| TNF-α + Iroxanadine (100 µM) | 1.5 ± 0.2 | 180 ± 25 |
| *p < 0.05, *p < 0.01 vs. TNF-α alone |
Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice
| Treatment Group | Aortic Plaque Area (%) | Plasma Total Cholesterol (mg/dL) |
| Vehicle | 45 ± 5 | 1200 ± 150 |
| This compound (10 mg/kg) | 30 ± 4 | 950 ± 120 |
| Atorvastatin | 25 ± 3 | 700 ± 100 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Proposed Experimental Workflow
Caption: A streamlined workflow for the preclinical investigation of this compound.
Conclusion and Future Directions
This document outlines a rigorous and comprehensive preclinical strategy to investigate the potential of this compound as a novel therapeutic for atherosclerosis. The proposed experiments are designed to systematically evaluate its effects on key pathological mechanisms and to provide a solid foundation of evidence for its efficacy. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological properties, ultimately paving the way for potential clinical development. The lack of current data on this compound in this context highlights a research gap that this proposed framework aims to address.
The Chemical Nuances of Iroxanadine and Its Sulfate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical relationship between the active pharmaceutical ingredient (API) Iroxanadine and its corresponding sulfate salt. Iroxanadine, a novel small molecule, has garnered interest for its potential as a cardioprotective agent, primarily through its action as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Protein (HSP). The formation of a sulfate salt is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, such as solubility and stability, which can, in turn, improve its bioavailability and therapeutic efficacy.
Chemical Identity and Structure
Iroxanadine is a pyridine derivative with the systematic IUPAC name 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine. The molecule possesses a chiral center, and thus can exist as different stereoisomers. The sulfate salt is formed by the reaction of the basic Iroxanadine molecule with sulfuric acid. This acid-base reaction results in the protonation of one or more of the basic nitrogen atoms within the Iroxanadine structure, forming an ionic bond with the sulfate anion.
Table 1: Chemical and Physical Properties of Iroxanadine and Iroxanadine Sulfate
| Property | Iroxanadine (Free Base) | This compound |
| Molecular Formula | C₁₄H₂₀N₄O[1][2][3] | C₁₄H₂₀N₄O · H₂SO₄[4][5] |
| Molecular Weight | 260.34 g/mol | 358.41 g/mol |
| Physical Form | Data not available in search results | Data not available in search results |
| Aqueous Solubility | Data not available in search results | Data not available in search results |
| Melting Point | Data not available in search results | Data not available in search results |
| pKa | Data not available in search results | Data not available in search results |
Note: Despite extensive searches, specific experimental data for the aqueous solubility, melting point, and pKa for both Iroxanadine and its sulfate salt were not available in the public domain.
The Rationale for Salt Formation
The conversion of a free base to a salt form is a critical step in drug development. For a weakly basic compound like Iroxanadine, forming a salt with a strong acid like sulfuric acid can significantly alter its physicochemical properties.
Key Advantages of Sulfate Salt Formation:
-
Enhanced Solubility: Sulfate salts of basic drugs are generally more soluble in aqueous media compared to the free base. This is because the ionic nature of the salt allows for more favorable interactions with polar water molecules. Increased solubility is often a prerequisite for achieving adequate drug absorption in the gastrointestinal tract.
-
Improved Stability: The salt form can exhibit greater solid-state stability, being less susceptible to degradation from factors such as heat, light, and humidity. This can lead to a longer shelf-life for the drug product.
-
Consistent Crystalline Form: Salt formation often facilitates the production of a stable and consistent crystalline form (polymorph), which is crucial for reproducible manufacturing processes and consistent drug performance.
Below is a logical workflow illustrating the decision-making process and objectives behind the formation of a sulfate salt from the Iroxanadine free base.
Mechanism of Action: p38 MAPK and HSP Activation
Iroxanadine exerts its biological effects by acting as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs). This mechanism is particularly relevant in endothelial cells, which play a crucial role in vascular health.
The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other external stimuli. In endothelial cells, the activation of p38 MAPK can influence processes such as cell migration, apoptosis, and the inflammatory response. One of the downstream targets of the p38 MAPK pathway is Heat Shock Protein 27 (HSP27). Phosphorylation of HSP27 by kinases in the p38 pathway can modulate its chaperone activity and its role in regulating actin cytoskeleton dynamics, thereby influencing cell survival and resistance to stress.
The diagram below illustrates the signaling pathway activated by Iroxanadine.
Experimental Protocols
While a specific, detailed synthesis protocol for Iroxanadine and its sulfate salt is not publicly available, this section outlines a general methodology for the formation of a sulfate salt and a key experiment to characterize the mechanism of action of Iroxanadine.
General Protocol for Sulfate Salt Formation
This protocol describes a general laboratory-scale procedure for the preparation of a sulfate salt from a basic API.
-
Dissolution of the Free Base: Dissolve a known molar quantity of Iroxanadine free base in a suitable organic solvent in which both the free base and the resulting salt have some solubility. Common solvents include alcohols (e.g., ethanol, isopropanol) or ketones (e.g., acetone).
-
Preparation of Sulfuric Acid Solution: Prepare a solution of sulfuric acid in the same or a miscible solvent. Typically, a 1:1 molar ratio of the basic API to sulfuric acid is used, although this may be varied.
-
Addition of Sulfuric Acid: Slowly add the sulfuric acid solution to the stirred solution of the Iroxanadine free base at a controlled temperature. The addition is often done dropwise to manage any exotherm and to promote controlled crystallization.
-
Crystallization/Precipitation: The this compound salt may precipitate or crystallize out of the solution upon addition of the acid, or it may require cooling, seeding, or the addition of an anti-solvent to induce crystallization.
-
Isolation and Washing: The solid salt is isolated by filtration (e.g., using a Büchner funnel). The collected solid is then washed with a small amount of the cold solvent or an anti-solvent to remove any unreacted starting materials or impurities.
-
Drying: The purified salt is dried under vacuum at a suitable temperature to remove residual solvent.
The workflow for this general experimental procedure is visualized below.
In Vitro p38 MAPK Phosphorylation Assay (Western Blot)
This protocol describes a common method to determine if a compound activates the p38 MAPK pathway by measuring the phosphorylation status of the p38 protein.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (or the free base) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., anisomycin).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total p38 MAPK.
-
-
Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for phospho-p38 and total p38. An increase in the ratio of phospho-p38 to total p38 in the Iroxanadine-treated samples compared to the vehicle control indicates activation of the p38 MAPK pathway.
-
Conclusion
References
- 1. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Methodological & Application
Protocol for the Preparation of Iroxanadine Sulfate for In Vitro Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution of Iroxanadine sulfate for use in in vitro assays, along with methodologies for relevant cell-based experiments to assess its activity as a p38 MAPK and Heat Shock Protein (HSP) activator.
Introduction
This compound is a vasculoprotective agent that functions as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs).[1] Its ability to modulate these pathways makes it a compound of interest for research in areas such as atherosclerosis and other vascular diseases. This protocol outlines the necessary steps to prepare this compound solutions for cell culture experiments and provides examples of assays to investigate its biological activity.
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Equipment:
-
Laminar flow hood (biological safety cabinet)
-
Vortex mixer
-
Calibrated pipettes
-
37°C incubator with 5% CO₂
-
Centrifuge
-
Water bath
Preparation of this compound Stock Solution
The following table summarizes the key parameters for the preparation of an this compound stock solution.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 10 mM |
| Storage | -20°C for short-term, -80°C for long-term |
| Handling | Prepare in a sterile environment (laminar flow hood) |
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in cell culture grade DMSO.
-
For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.58 mg of this compound (Molecular Weight: 358.42 g/mol ) in 1 ml of DMSO.
-
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to a few weeks) or at -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in a complete cell culture medium. A typical final concentration for in vitro experiments is in the range of 0.1-1 µM.[1]
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in a complete cell culture medium.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of the complete cell culture medium to achieve the desired final concentration (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
-
Mixing: Gently mix the final working solution before adding it to the cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., endothelial cells, smooth muscle cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a suitable density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The following day, replace the old medium with a fresh complete medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period, depending on the specific assay (e.g., 30 minutes for signaling pathway activation, 24 hours for gene expression studies).
Western Blot for p38 MAPK Activation
This protocol is to assess the activation of p38 MAPK by measuring its phosphorylation.
Workflow Diagram:
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.
Assay for Heat Shock Protein (HSP) Induction
This protocol is to measure the upregulation of HSPs (e.g., HSP70, HSP27) in response to this compound treatment.
Protocol:
The experimental workflow for assessing HSP induction is similar to the Western Blot protocol for p38 MAPK activation. The primary antibodies used would be specific for the HSPs of interest (e.g., anti-HSP70, anti-HSP27) and a loading control (e.g., anti-GAPDH, anti-β-actin).
Signaling Pathway
This compound activates the p38 MAPK signaling pathway, which in turn can lead to the activation of downstream transcription factors and the induction of HSP gene expression.
Conclusion
This application note provides a comprehensive protocol for the preparation and use of this compound in in vitro cellular assays. By following these guidelines, researchers can effectively prepare the compound and investigate its biological effects on the p38 MAPK and HSP signaling pathways. Adherence to sterile techniques and proper experimental controls are crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Indoxyl Sulfate in Animal Models of Vascular Disease
Introduction
These application notes provide a comprehensive overview of the use of Indoxyl Sulfate (IS) in animal models to study vascular disease. It is presumed that the query regarding "Iroxanadine sulfate" was a typographical error, as there is a significant body of research on Indoxyl Sulfate, a uremic toxin implicated in the pathogenesis of vascular inflammation and atherosclerosis, particularly in the context of chronic kidney disease (CKD). IS has been shown to induce endothelial dysfunction, oxidative stress, and inflammation, contributing to the progression of cardiovascular disease.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for vascular disorders.
Mechanism of Action of Indoxyl Sulfate in Vascular Disease
Indoxyl sulfate exerts its pathological effects on the vasculature through several interconnected mechanisms:
-
Aryl Hydrocarbon Receptor (AhR) Activation: IS is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[1] Upon binding, the IS-AhR complex translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as E-selectin, leading to enhanced leukocyte-endothelial interactions and vascular inflammation.
-
Induction of Oxidative Stress: IS stimulates the production of reactive oxygen species (ROS) in vascular cells, leading to oxidative stress. This oxidative stress can impair endothelial function, promote inflammation, and contribute to the formation of atherosclerotic plaques.
-
Pro-inflammatory Signaling: IS activates several pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), further amplifying the inflammatory response within the vascular wall.
-
Endothelial Dysfunction: By promoting oxidative stress and inflammation, IS leads to endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased expression of adhesion molecules, and impaired vasodilation.
Quantitative Data from Animal Studies
The following tables summarize key quantitative data from studies investigating the effects of Indoxyl Sulfate in animal models of vascular disease.
Table 1: Effects of Indoxyl Sulfate on Leukocyte-Endothelial Interactions in Mice
| Parameter | Control Group | Indoxyl Sulfate (IS) Group | IS + TNF-α Group | eAhR KO + IS + TNF-α Group | Reference |
| Leukocyte Rolling (cells/min) | 25.3 ± 3.1 | 28.1 ± 4.5 | 85.6 ± 7.3 | 35.2 ± 5.1# | |
| Leukocyte Adhesion (cells/100 µm) | 2.1 ± 0.5 | 2.5 ± 0.6 | 15.8 ± 1.9 | 4.1 ± 0.8# |
*p < 0.05 vs. Control and IS groups. #p < 0.05 vs. IS + TNF-α group. eAhR KO: endothelial Aryl hydrocarbon Receptor Knockout.
Table 2: Effect of Chrysin on Indoxyl Sulfate-Induced Renal Damage in a Mouse Model of Chronic Kidney Disease
| Parameter | Sham | CKD + Vehicle | CKD + Chrysin (10 mg/kg) | Reference |
| Serum Creatinine (mg/dL) | 0.15 ± 0.02 | 0.42 ± 0.05 | 0.25 ± 0.03# | |
| Blood Urea Nitrogen (mg/dL) | 25.3 ± 2.1 | 68.7 ± 5.4 | 45.1 ± 4.2# | |
| Glomerulosclerosis Score | 0.1 ± 0.05 | 2.8 ± 0.3* | 1.2 ± 0.2# |
*p < 0.05 vs. Sham group. #p < 0.05 vs. CKD + Vehicle group.
Experimental Protocols
Induction of Vascular Inflammation in Mice using Indoxyl Sulfate
This protocol describes the in vivo administration of Indoxyl Sulfate to study leukocyte-endothelial interactions in a mouse model.
Materials:
-
8-10 week old male C57BL/6J mice
-
Indoxyl Sulfate (Sigma-Aldrich)
-
Tumor Necrosis Factor-alpha (TNF-α) (R&D Systems)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal handling and surgical equipment
-
Intravital microscope
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Indoxyl Sulfate Administration: Dissolve Indoxyl Sulfate in drinking water at a concentration of 200 mg/L. Provide this water ad libitum to the experimental group for 2 weeks. The control group receives regular drinking water.
-
Induction of Inflammation: On the day of the experiment, intraperitoneally inject a subgroup of the control and IS-treated mice with TNF-α (0.5 µ g/mouse ) to induce an inflammatory response. A control group for both water and IS-treated mice will receive a PBS injection.
-
Surgical Preparation for Intravital Microscopy: Two hours after TNF-α injection, anesthetize the mice. Surgically expose the femoral artery for visualization.
-
Intravital Microscopy: Position the mouse on the microscope stage. Observe and record leukocyte rolling and adhesion within the femoral artery for 10-15 minutes.
-
Data Analysis: Quantify the number of rolling leukocytes (cells passing a defined line per minute) and adherent leukocytes (cells that remain stationary for at least 30 seconds within a 100 µm vessel segment).
Assessment of Endothelial Dysfunction in Isolated Arteries
This protocol outlines the ex vivo assessment of vascular reactivity in response to Indoxyl Sulfate.
Materials:
-
Aortas or mesenteric arteries from rats or mice
-
Indoxyl Sulfate
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
Krebs-Henseleit solution
-
Wire myograph system
Procedure:
-
Vessel Isolation and Preparation: Euthanize the animal and carefully dissect the thoracic aorta or mesenteric artery in cold Krebs-Henseleit solution. Clean the vessel of surrounding connective tissue and cut it into 2-3 mm rings.
-
Mounting in Myograph: Mount the arterial rings on the wire myograph jaws in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the vessels to equilibrate for 60 minutes. Then, contract the vessels with a high potassium solution to check for viability.
-
Indoxyl Sulfate Incubation: Incubate the arterial rings with a physiologically relevant concentration of Indoxyl Sulfate (e.g., 250 µM) for a specified period (e.g., 24 hours). A control group should be incubated with the vehicle.
-
Assessment of Endothelium-Dependent Vasodilation: Pre-constrict the arterial rings with phenylephrine to about 80% of the maximal contraction. Once a stable plateau is reached, add cumulative concentrations of acetylcholine to assess endothelium-dependent vasodilation.
-
Assessment of Endothelium-Independent Vasodilation: After washing out the acetylcholine, pre-constrict the vessels again with phenylephrine and add cumulative concentrations of sodium nitroprusside to assess endothelium-independent vasodilation.
-
Data Analysis: Construct concentration-response curves for acetylcholine and sodium nitroprusside. A rightward shift or a decrease in the maximal relaxation in the Indoxyl Sulfate-treated group compared to the control group indicates endothelial dysfunction.
Visualizations
Signaling Pathway of Indoxyl Sulfate-Induced Vascular Inflammation
References
- 1. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish Model-Based Assessment of Indoxyl Sulfate-Induced Oxidative Stress and Its Impact on Renal and Cardiac Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural antagonistic flavones for AhR inhibit indoxyl sulfate-induced inflammatory gene expression in vitro and renal pathological damages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Iroxanadine Sulfate in Rodent Studies
Disclaimer: Information regarding a specific compound named "Iroxanadine sulfate" is not available in the public domain. The following application notes and protocols are generalized guidelines for the administration of a novel sulfate compound in rodent studies, based on established methodologies for similar research. These should be adapted based on the specific physicochemical properties, expected pharmacological activity, and toxicological profile of the actual test substance.
Introduction
These guidelines provide a framework for the preclinical evaluation of this compound in rodent models. The protocols outlined below cover essential aspects of administration, pharmacokinetic profiling, and initial toxicity assessment. Careful consideration of the route of administration, dosage, and experimental design is critical for obtaining reliable and reproducible data.
Routes of Administration
The choice of administration route is dependent on the therapeutic target, the physicochemical properties of this compound, and the desired pharmacokinetic profile. Common routes for rodent studies include oral, intravenous, intraperitoneal, and subcutaneous administration.[1]
Table 1: Comparison of Common Administration Routes in Rodents
| Route of Administration | Advantages | Disadvantages | Typical Vehicle |
| Oral (PO) | - Mimics clinical route for many drugs- Non-invasive | - Subject to first-pass metabolism- Variable absorption | - Water, saline, methylcellulose solution |
| Intravenous (IV) | - 100% bioavailability- Precise dose delivery | - Invasive- Requires skilled personnel- Potential for injection site reactions | - Saline, phosphate-buffered saline (PBS) |
| Intraperitoneal (IP) | - Rapid absorption- Larger volumes than IV | - Potential for injection into organs- May cause peritoneal irritation | - Saline, PBS |
| Subcutaneous (SC) | - Slower, more sustained absorption- Easy to perform | - Slower onset of action- Potential for local irritation | - Saline, oil-based vehicles |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Administration:
-
IV: Administer this compound solution via the tail vein.
-
PO: Administer this compound solution or suspension by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Data Presentation: Pharmacokinetic Parameters
The following table provides a template for summarizing the pharmacokinetic data.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ngh/mL) | 3200 ± 400 | 4500 ± 600 |
| AUC0-inf (ngh/mL) | 3300 ± 420 | 4700 ± 650 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 0.6 ± 0.1 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 28.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Workflow for a Pharmacokinetic Study
References
Application Notes and Protocols for Detecting p38 Phosphorylation Following Iroxanadine Sulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantification of p38 mitogen-activated protein kinase (MAPK) phosphorylation in response to Iroxanadine sulfate treatment using Western blotting. This protocol is intended for researchers in cell biology, pharmacology, and drug development investigating the cellular mechanisms of this compound.
Introduction
This compound is a compound known to be a cardioprotective agent that induces the phosphorylation of p38 MAPK, a key protein in cellular signaling pathways that respond to stress stimuli. The p38 MAPK signaling cascade is a critical regulator of cellular processes in response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases. Western blotting is a fundamental technique to elucidate the efficacy and mechanism of action of compounds like this compound by measuring the levels of phosphorylated p38 MAPK (p-p38 MAPK) relative to the total p38 MAPK protein. An increase in the ratio of p-p38 MAPK to total p38 MAPK upon treatment with this compound indicates target engagement and pathway activation.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is optimized for human umbilical vein endothelial cells (HUVECs), a common model for studying vascular biology.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HUVECs into 6-well plates and grow to 80-90% confluency.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells by replacing the growth medium with a basal medium (containing 0.5-1% FBS) for 4-6 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 15, 30, 60, 120 minutes) to determine the optimal conditions for p38 phosphorylation. Include a vehicle control (DMSO) group.
-
Positive Control (Optional): Treat a separate set of cells with a known p38 MAPK activator, such as Anisomycin (10 µg/mL for 30 minutes), as a positive control for the assay.
-
Cell Lysis: Following treatment, immediately place the plates on ice and proceed to the cell lysis protocol.
II. Western Blot Protocol for Phospho-p38 MAPK
A. Cell Lysis
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride, β-glycerophosphate)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
B. SDS-PAGE and Protein Transfer
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 10-12% polyacrylamide)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Methanol
Procedure:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of the SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Activate the PVDF membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
C. Immunoblotting
Materials:
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[1]
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit anti-total p38 MAPK antibody
-
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for total p38):
-
Wash the membrane extensively with TBST.
-
Incubate the membrane in a mild stripping buffer.
-
Wash again and block with 5% BSA/TBST for 1 hour.
-
Incubate with the primary antibody against total p38 MAPK overnight at 4°C.
-
Repeat steps 3-7 to detect total p38 MAPK, which serves as a loading control.
-
Data Presentation
Quantitative Data Summary
The following tables provide recommended starting concentrations and dilutions for the key reagents in this protocol. Optimization may be required based on the specific cell line and experimental conditions.
Table 1: Reagent Concentrations and Dilutions
| Reagent | Stock Concentration | Working Concentration/Dilution |
| This compound | 10 mM in DMSO | 1-50 µM |
| Anisomycin (Positive Control) | 10 mg/mL in DMSO | 10 µg/mL |
| Protease Inhibitor Cocktail | 100x | 1x |
| Phosphatase Inhibitor Cocktail | 100x | 1x |
| Primary Antibody (p-p38) | Varies by manufacturer | 1:1000 |
| Primary Antibody (total p38) | Varies by manufacturer | 1:1000 |
| Secondary Antibody (HRP) | Varies by manufacturer | 1:2000 - 1:10000 |
Table 2: Hypothetical Densitometry Data from a Time-Course Experiment
| Treatment | Time (min) | p-p38 Band Intensity | Total p38 Band Intensity | Ratio (p-p38 / Total p38) |
| Vehicle (DMSO) | 60 | 1500 | 45000 | 0.033 |
| This compound (10 µM) | 15 | 8000 | 46000 | 0.174 |
| This compound (10 µM) | 30 | 15000 | 44000 | 0.341 |
| This compound (10 µM) | 60 | 12000 | 45500 | 0.264 |
| This compound (10 µM) | 120 | 6000 | 45000 | 0.133 |
| Anisomycin (10 µg/mL) | 30 | 25000 | 44500 | 0.562 |
Visualization of Pathways and Workflows
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling pathway, which is activated by various extracellular stimuli, including this compound. This leads to the phosphorylation of p38, which in turn phosphorylates downstream targets, regulating a variety of cellular processes.[2][3]
Caption: p38 MAPK Signaling Cascade.
Western Blot Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for detecting p38 phosphorylation.
Caption: Western Blot Workflow Diagram.
References
- 1. Procedures to Evaluate the Role of Heparan Sulfate on the Reactivity of Resistance and Conductance Arteries Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Iroxanadine Sulfate in Preclinical Research: A Review of Available Data
Mechanism of Action
Iroxanadine, also known as BRX-235, is a novel small molecule cardioprotective agent.[1][2] Its mechanism of action centers on the modulation of key signaling pathways within endothelial cells, which are crucial in the pathophysiology of various vascular diseases such as atherosclerosis and restenosis.[1][2]
The primary mechanisms of action attributed to iroxanadine are:
-
Phosphorylation of p38 SAPK: Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). This action is significant as p38 SAPK plays a vital role in maintaining endothelial cell homeostasis.[1]
-
Translocation of Protein Kinase C (PKC): The compound also causes the translocation of the calcium-dependent protein kinase C isoform to cellular membranes.
These actions collectively contribute to its potential therapeutic effects in cardiovascular diseases.
Below is a diagram illustrating the proposed signaling pathway of iroxanadine.
Preclinical Dosage and Protocols: A Data Gap
Despite a clear interest in its cardioprotective effects, specific details regarding the dosage of iroxanadine sulfate used in preclinical studies, particularly in mice, are not available in published research. The core requirements for detailed application notes and protocols, including quantitative data on dosages, administration routes, and treatment durations, could not be met due to this absence of specific data.
General Principles for Determining Preclinical Dosages in Mice
In the absence of specific data for this compound, researchers can refer to general principles and methodologies for establishing dosages in preclinical mouse studies. This typically involves a multi-step process:
-
In Vitro Studies: Initial dose estimations are often derived from in vitro experiments that determine the effective concentration (e.g., EC50) of the compound on target cells or pathways.
-
Dose-Ranging Studies: A pilot in vivo study is conducted using a small number of animals and a wide range of doses to identify a preliminary therapeutic window and to observe for any acute toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its effect on the body over time. Key parameters determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
-
-
Toxicology and Safety Studies: Acute and sub-chronic toxicity studies are performed to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. These studies involve administering escalating doses and monitoring for clinical signs of toxicity, as well as performing hematological, biochemical, and histopathological analyses.
The workflow for establishing a preclinical dosage is illustrated in the diagram below.
Conclusion
While the mechanism of action for this compound as a cardioprotective agent is described in the literature, there is a significant gap in publicly available data regarding its specific application in preclinical mouse models. Researchers interested in studying this compound will likely need to conduct their own dose-finding and safety studies based on the general principles outlined above. Further publication of preclinical data on this compound would be of great value to the scientific community.
References
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Iroxanadine Sulfate
Abstract:
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iroxanadine sulfate in human plasma. The method is designed to be a starting point for researchers, scientists, and drug development professionals, providing a robust framework for method development and validation. The protocol outlines sample preparation using solid-phase extraction, chromatographic conditions for optimal separation, and a summary of expected performance characteristics. This document is intended to guide the user in establishing a reliable analytical method for pharmacokinetic studies, quality control, and other research applications involving Iroxanadine.
Introduction
Iroxanadine is a cardioprotective agent that has been investigated for its therapeutic potential.[1] Accurate and precise quantification of Iroxanadine in biological matrices is essential for preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of small molecules in complex matrices due to its high resolution, sensitivity, and specificity. This document proposes a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound in human plasma.
Physicochemical Properties of Iroxanadine
A summary of the key physicochemical properties of Iroxanadine is presented in Table 1. These properties are crucial for the development of an effective analytical method.
| Property | Value | Reference |
| Chemical Formula | C14H20N4O | [1] |
| Molecular Weight | 260.33 g/mol | [1] |
| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | [1] |
| SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | [1] |
Experimental Protocol
This section provides a detailed protocol for the quantification of this compound in human plasma.
3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (A structurally similar compound should be selected, for this hypothetical method, we will assume the use of a suitable stable isotope-labeled Iroxanadine or a compound with similar chromatographic and extraction properties)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
3.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are detailed in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium acetate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 260 nm (This is a hypothetical wavelength and should be optimized based on the UV spectrum of Iroxanadine) |
| Run Time | 10 minutes |
3.3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Iroxanadine stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in drug-free human plasma.
3.4. Sample Preparation Protocol (Solid-Phase Extraction)
-
Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: To 500 µL of plasma, add 50 µL of the Internal Standard working solution. For calibration standards, add 50 µL of the respective Iroxanadine working standard solution. For QC samples, use the pre-spiked QC plasma.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Iroxanadine and the Internal Standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary (Hypothetical Data)
The following tables summarize the expected performance characteristics of a validated HPLC method for this compound.
Table 3: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Iroxanadine | 10 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Medium | 300 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery
| Analyte | Low QC | Medium QC | High QC |
| Iroxanadine | > 85% | > 85% | > 85% |
| Internal Standard | > 85% | > 85% | > 85% |
Visualizations
Experimental Workflow for Iroxanadine Quantification
Caption: Workflow for Iroxanadine quantification in plasma.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Discussion
The proposed RP-HPLC method provides a comprehensive starting point for the quantification of this compound in human plasma. The use of a C18 column is suitable for the retention of moderately polar compounds like Iroxanadine. The mobile phase, consisting of an ammonium acetate buffer and acetonitrile, is a common choice for reversed-phase chromatography and is compatible with mass spectrometry if further method development towards LC-MS/MS is desired.
Sample preparation is a critical step for achieving accurate and precise results. Solid-phase extraction is recommended for complex matrices like plasma as it provides a cleaner extract compared to protein precipitation, thereby minimizing matrix effects and prolonging column life.
The hypothetical validation data presented in Tables 3, 4, and 5 are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. It is imperative that any laboratory implementing this method performs a full validation to demonstrate its suitability for the intended purpose.
Conclusion
This application note outlines a proposed HPLC method for the quantification of this compound in human plasma. The detailed protocol for sample preparation and chromatographic analysis, along with the expected performance characteristics, provides a solid foundation for researchers to develop and validate a reliable analytical method. The provided workflow diagrams offer a clear visual representation of the experimental and validation processes.
Disclaimer: This application note provides a proposed method based on established analytical principles. A specific, validated HPLC method for this compound was not found in the public domain at the time of this writing. The user must perform their own method development and validation to ensure the suitability of this method for their specific application.
References
Application Notes and Protocols: Investigating Iroxanadine Sulfate in the Prevention of Restenosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of Iroxanadine sulfate in the prevention of restenosis. While direct studies on this compound for this specific application are limited, its known mechanism as a cardioprotective agent that influences endothelial cell (EC) homeostasis provides a strong rationale for its investigation.[1] Iroxanadine, also known as BRX-235, is recognized for its role in inducing the phosphorylation of p38 SAPK and causing the translocation of calcium-dependent protein kinase C isoform, both of which are pivotal in endothelial cell function.[1] A healthy and functional endothelium is crucial in preventing the key pathological events of restenosis, namely the proliferation and migration of vascular smooth muscle cells (VSMCs).
These protocols are designed to elucidate the effects of this compound on endothelial and vascular smooth muscle cell functions, providing a framework to assess its therapeutic potential in preventing neointimal hyperplasia following vascular injury.
Overview of Restenosis and the Therapeutic Rationale for this compound
Restenosis is the re-narrowing of a blood vessel following an intervention such as angioplasty or stenting. The primary driver of restenosis is neointimal hyperplasia, a process characterized by the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of the extracellular matrix. Endothelial dysfunction is a critical initiating event in this cascade. A healthy endothelium maintains vascular homeostasis by inhibiting VSMC growth and inflammation.
This compound's potential to prevent restenosis lies in its ability to promote endothelial cell health and function. By activating the p38 SAPK pathway, Iroxanadine may enhance the endothelium's natural anti-proliferative and anti-inflammatory properties, thereby indirectly inhibiting the pathological behavior of VSMCs.
Quantitative Data Summary
As there is a lack of published quantitative data for this compound in restenosis models, the following table provides a template for summarizing expected experimental outcomes. This structure is designed for the clear presentation and comparison of data generated from the protocols outlined below.
| Experimental Assay | Endpoint Measured | Control Group (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | Positive Control (e.g., Sirolimus) |
| In Vitro Assays | |||||
| VSMC Proliferation (BrdU) | % Proliferation Inhibition | 0% | Expected dose-dependent decrease | Expected dose-dependent decrease | Expected significant decrease |
| VSMC Migration (Boyden Chamber) | % Migration Inhibition | 0% | Expected dose-dependent decrease | Expected dose-dependent decrease | Expected significant decrease |
| Endothelial Cell Migration (Scratch Assay) | % Wound Closure | Baseline closure | Expected increase | Expected increase | Not Applicable |
| p38 SAPK Phosphorylation (Western Blot) | Relative Protein Expression | 1.0 | Expected dose-dependent increase | Expected dose-dependent increase | Not Applicable |
| In Vivo Model (Rat Carotid Artery Balloon Injury) | |||||
| Neointimal Area (mm²) | Mean ± SD | Baseline neointima formation | Expected dose-dependent decrease | Expected dose-dependent decrease | Expected significant decrease |
| Intima/Media Ratio | Mean ± SD | Baseline ratio | Expected dose-dependent decrease | Expected dose-dependent decrease | Expected significant decrease |
| PCNA Staining (% positive cells) | Mean ± SD | Baseline proliferation index | Expected dose-dependent decrease | Expected dose-dependent decrease | Expected significant decrease |
| Endothelial Regeneration (Evans Blue Staining) | % Re-endothelialized Area | Baseline regeneration | Expected increase | Expected increase | Not Applicable |
Experimental Protocols
In Vitro Assays
3.1.1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
-
Objective: To determine the effect of this compound on VSMC proliferation.
-
Methodology:
-
Culture primary human aortic smooth muscle cells (HASMCs) in a 96-well plate.
-
Induce quiescence by serum starvation for 24 hours.
-
Stimulate proliferation with a growth factor cocktail (e.g., PDGF-BB).
-
Treat cells with varying concentrations of this compound or vehicle control.
-
After 24 hours, add BrdU (5-bromo-2'-deoxyuridine) to the culture medium.
-
Incubate for an additional 24 hours to allow for BrdU incorporation into newly synthesized DNA.
-
Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Quantify the results by measuring the absorbance at the appropriate wavelength.
-
3.1.2. VSMC Migration Assay (Boyden Chamber)
-
Objective: To assess the effect of this compound on VSMC migration.
-
Methodology:
-
Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pores).
-
Coat the membrane with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
Place serum-starved VSMCs in the upper chamber with varying concentrations of this compound.
-
Fill the lower chamber with a chemoattractant (e.g., PDGF-BB).
-
Incubate for 4-6 hours to allow cell migration through the membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
3.1.3. Endothelial Cell (EC) Migration Assay (Scratch Assay)
-
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells, which is crucial for vascular repair.
-
Methodology:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 6-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
-
3.1.4. Western Blot for p38 SAPK Phosphorylation
-
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation of p38 SAPK in endothelial cells.
-
Methodology:
-
Culture HUVECs and treat with this compound for a short duration (e.g., 15-60 minutes).
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated p38 SAPK.
-
Incubate with a secondary antibody conjugated to a detection enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
-
Normalize the phosphorylated p38 SAPK signal to total p38 SAPK or a loading control (e.g., GAPDH).
-
In Vivo Model: Rat Carotid Artery Balloon Injury
-
Objective: To evaluate the efficacy of this compound in preventing neointimal hyperplasia in a clinically relevant animal model of vascular injury.
-
Methodology:
-
Anesthetize male Sprague-Dawley rats.
-
Expose the left common carotid artery and introduce a balloon catheter.
-
Induce endothelial denudation and vessel injury by inflating the balloon and withdrawing it three times.
-
Administer this compound (e.g., via oral gavage or osmotic mini-pump) or vehicle control daily for 14 or 28 days.
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured artery segment for histological and immunohistochemical analysis.
-
Histological Analysis: Embed the artery in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) to visualize the vessel structure and elastic laminae.
-
Morphometric Analysis: Measure the neointimal area, medial area, and lumen area to calculate the intima/media ratio.
-
Immunohistochemistry: Stain sections for Proliferating Cell Nuclear Antigen (PCNA) to assess cell proliferation within the neointima.
-
Endothelial Regeneration Assessment: At an earlier time point (e.g., 7 days), assess the extent of re-endothelialization by intravenous injection of Evans Blue dye, which stains areas of the vessel wall that are not covered by a functional endothelium.
-
Visualizations
Caption: Proposed signaling pathway of this compound in preventing restenosis.
Caption: Experimental workflow for evaluating this compound in restenosis.
References
Application Notes and Protocols: Experimental Design for Testing Iroxanadine Sulfate's Vasculoprotective Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the vasculoprotective properties of Iroxanadine sulfate. The protocols detailed herein range from initial in vitro mechanistic studies to in vivo validation of its therapeutic potential.
Introduction
This compound (also known as BRX-235) is a novel small molecule that has been identified as a potential cardioprotective agent, with suggested applications in atherosclerosis and the prevention of restenosis following vascular interventions.[1][2] Preliminary data suggests its mechanism of action involves the modulation of key signaling pathways within endothelial cells, critical for maintaining vascular homeostasis.[1][2] Specifically, this compound is reported to induce the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and promote the translocation of a calcium-dependent protein kinase C (PKC) isoform, both of which are integral to endothelial cell function and survival.[1]
This document outlines a multi-tiered experimental approach to rigorously evaluate the vasculoprotective effects of this compound, starting with cellular assays to dissect its molecular mechanism, followed by ex vivo organ bath studies to assess its impact on vascular function, and culminating in in vivo models to establish its efficacy in a physiological context of vascular injury.
In Vitro Mechanistic Studies in Endothelial Cells
The initial phase of testing focuses on elucidating the molecular mechanism of this compound in a controlled cellular environment using Human Umbilical Vein Endothelial Cells (HUVECs), a well-established model for studying endothelial biology.
Experimental Objectives
-
To determine the effect of this compound on endothelial cell viability and apoptosis.
-
To investigate the impact of this compound on endothelial nitric oxide (NO) production.
-
To confirm the involvement of the p38 MAPK and Akt/eNOS signaling pathways.
Experimental Protocols
1.2.1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 2% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for specified durations. For some experiments, cells will be pre-treated with this compound followed by stimulation with an inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α) to induce endothelial dysfunction.
1.2.2. Cell Viability Assay (MTT Assay)
-
Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed HUVECs in a 6-well plate and treat with this compound with or without an apoptotic stimulus (e.g., TNF-α/Actinomycin D).
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
1.2.4. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed HUVECs in a 24-well plate and grow to confluence.
-
Treat cells with this compound for the desired time.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used for quantification.
1.2.5. Western Blot Analysis for Protein Phosphorylation
-
Treat HUVECs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-eNOS (Ser1177), total eNOS, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Effect of this compound on HUVEC Viability and Apoptosis
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Vehicle Control | - | 100 ± 5.2 | 4.5 ± 1.1 |
| This compound | 0.1 | 102 ± 4.8 | 4.3 ± 0.9 |
| This compound | 1 | 99 ± 6.1 | 4.6 ± 1.3 |
| This compound | 10 | 98 ± 5.5 | 4.8 ± 1.0 |
| This compound | 100 | 95 ± 7.3 | 5.1 ± 1.5 |
| TNF-α (10 ng/mL) | - | 75 ± 6.8 | 25.7 ± 3.4 |
| This compound + TNF-α | 10 | 92 ± 5.9 | 12.3 ± 2.8 |
Table 2: Effect of this compound on NO Production and Key Protein Phosphorylation in HUVECs
| Treatment Group | Concentration (µM) | NO Production (µM) | p-p38/total p38 (Fold Change) | p-eNOS/total eNOS (Fold Change) |
| Vehicle Control | - | 2.1 ± 0.3 | 1.0 | 1.0 |
| This compound | 1 | 3.5 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 10 | 5.8 ± 0.6 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| This compound | 100 | 6.1 ± 0.7 | 4.5 ± 0.6 | 3.3 ± 0.5 |
| L-NAME (100 µM) + this compound | 10 | 2.3 ± 0.2 | 4.1 ± 0.4 | 3.0 ± 0.3 |
Visualization
Caption: Proposed signaling pathway of this compound in endothelial cells.
Ex Vivo Assessment of Endothelium-Dependent Vasorelaxation
To assess the functional consequences of the molecular effects observed in vitro, an ex vivo model using isolated aortic rings will be employed. This assay directly measures the ability of a compound to modulate vascular tone.
Experimental Objective
-
To determine if this compound can improve endothelium-dependent vasorelaxation in response to acetylcholine.
Experimental Protocol
-
Tissue Preparation: Euthanize a healthy adult rat or mouse via an approved method. Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, contract the rings with phenylephrine (PE, 1 µM). Once a stable contraction is achieved, add acetylcholine (ACh, 10 µM) to confirm endothelial integrity. Rings showing less than 70% relaxation will be discarded.
-
Experimental Procedure: After washing and re-equilibration, pre-contract the rings again with PE (1 µM). Once a stable plateau is reached, incubate the rings with this compound (e.g., 1, 10, 100 µM) or vehicle for 30 minutes.
-
Concentration-Response Curve: Generate a cumulative concentration-response curve to ACh (1 nM to 100 µM).
-
Data Analysis: Record the changes in tension. Express the relaxation responses as a percentage of the PE-induced pre-contraction.
Data Presentation
Table 3: Effect of this compound on Acetylcholine-Induced Vasorelaxation in Aortic Rings
| ACh Concentration (log M) | Vehicle Control (% Relaxation) | This compound (1 µM) (% Relaxation) | This compound (10 µM) (% Relaxation) | This compound (100 µM) (% Relaxation) |
| -9 | 5.2 ± 1.1 | 6.1 ± 1.3 | 8.9 ± 1.5 | 10.3 ± 1.8 |
| -8 | 15.8 ± 2.5 | 18.3 ± 2.8 | 25.4 ± 3.1 | 30.1 ± 3.5 |
| -7 | 40.1 ± 4.2 | 45.6 ± 4.5 | 58.7 ± 5.0 | 65.2 ± 5.3 |
| -6 | 75.3 ± 5.8 | 80.1 ± 6.1 | 88.9 ± 6.5 | 92.4 ± 6.8 |
| -5 | 85.6 ± 6.3 | 88.9 ± 6.5 | 95.1 ± 7.0 | 97.8 ± 7.2 |
| -4 | 86.2 ± 6.4 | 89.5 ± 6.6 | 95.8 ± 7.1 | 98.1 ± 7.3 |
In Vivo Evaluation in a Vascular Injury Model
The final phase of preclinical testing involves evaluating the therapeutic efficacy of this compound in a relevant animal model of vascular disease. The carotid artery injury model in rodents is a widely accepted model for studying neointimal hyperplasia, a key process in restenosis.
Experimental Objective
-
To assess the ability of this compound to inhibit neointimal formation following vascular injury in vivo.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Surgical Procedure (Carotid Artery Balloon Injury):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a 2F balloon catheter into the ECA and advance it into the CCA.
-
Induce endothelial denudation and vessel injury by inflating the balloon and passing it through the CCA three times.
-
Remove the catheter and ligate the ECA.
-
-
Drug Administration:
-
Divide the animals into treatment groups: Sham (surgery without injury), Vehicle control (injury + vehicle), and this compound (injury + this compound at different doses, e.g., 1, 5, 25 mg/kg/day via oral gavage or osmotic pump).
-
Administer the treatment for 14 days, starting on the day of surgery.
-
-
Tissue Harvesting and Analysis:
-
At day 14 post-injury, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Excise the injured left carotid artery and the uninjured right carotid artery.
-
Process the arteries for paraffin embedding and sectioning.
-
-
Histological and Immunohistochemical Analysis:
-
Stain arterial sections with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) to visualize the vessel structure and measure the neointimal and medial areas.
-
Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and inflammation (e.g., CD68 for macrophages).
-
-
Data Analysis:
-
Quantify the neointimal area, medial area, and the intima-to-media (I/M) ratio using image analysis software.
-
Quantify the percentage of Ki-67 positive cells and the density of CD68 positive cells in the neointima.
-
Data Presentation
Table 4: Effect of this compound on Neointimal Formation in a Rat Carotid Artery Injury Model
| Treatment Group | Dose (mg/kg/day) | Neointimal Area (mm²) | Medial Area (mm²) | Intima/Media Ratio | Ki-67 Positive Cells (%) |
| Sham | - | 0.01 ± 0.005 | 0.15 ± 0.02 | 0.07 ± 0.03 | 1.2 ± 0.4 |
| Vehicle Control | - | 0.25 ± 0.05 | 0.16 ± 0.03 | 1.56 ± 0.28 | 35.6 ± 5.1 |
| This compound | 1 | 0.21 ± 0.04 | 0.15 ± 0.02 | 1.40 ± 0.25 | 28.9 ± 4.5 |
| This compound | 5 | 0.12 ± 0.03 | 0.16 ± 0.03 | 0.75 ± 0.18 | 15.4 ± 3.2 |
| This compound | 25 | 0.08 ± 0.02 | 0.15 ± 0.02 | 0.53 ± 0.15 | 8.7 ± 2.1 |
Visualization
Caption: Overall experimental workflow for testing this compound.
References
Troubleshooting & Optimization
Improving the solubility of Iroxanadine sulfate in aqueous solutions
Technical Support Center: Iroxanadine Sulfate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering solubility issues with this compound?
A1: When facing solubility challenges with this compound, a systematic approach is recommended. Start by characterizing the compound's intrinsic solubility and then explore simple formulation adjustments before moving to more complex techniques. Key initial steps include:
-
pH Adjustment: Determine the pKa of this compound to assess if altering the pH of the aqueous solution can enhance solubility. For a basic drug, lowering the pH may increase solubility.
-
Co-solvents: Investigate the use of water-miscible organic solvents (co-solvents) to increase the solvent polarity and improve the dissolution of the lipophilic molecule.
Q2: Which solubility enhancement techniques are commonly employed for poorly soluble drugs like this compound?
A2: A variety of techniques can be used to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[1][2][3]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1]
-
Chemical Modifications: These involve changing the pH, using buffers, complexation (e.g., with cyclodextrins), and salt formation.[1]
-
Other Methods: The use of surfactants, hydrotropy, and co-solvency are also effective strategies.
Q3: How can particle size reduction improve the solubility of this compound?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Micronization: This technique reduces particle size to the micrometer range and can improve the dissolution rate, though it may not affect the equilibrium solubility.
-
Nanosuspension: This involves reducing the particle size to the nanometer range, creating a colloidal dispersion of the drug stabilized by surfactants. This can significantly increase both the dissolution rate and saturation solubility.
Q4: What is the role of cyclodextrins in enhancing the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs. The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"), while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment. This complexation effectively increases the apparent solubility of the drug.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is not optimal for solubility. | Adjust the pH of the buffer. Since Iroxanadine is a basic compound, lowering the pH should increase its ionization and aqueous solubility. | The compound remains in solution at the desired concentration. |
| Concentration exceeds saturation solubility. | Decrease the concentration of this compound in the solution. | A clear solution is obtained without precipitation. |
| Buffer components are incompatible. | Try a different buffer system. Some buffer salts can interact with the drug and reduce its solubility. | This compound dissolves and remains stable in the new buffer. |
| Solvent polarity is too high. | Add a co-solvent such as ethanol, propylene glycol, or PEG 400 to the aqueous buffer. | The solubility of the compound increases, preventing precipitation. |
Issue 2: The dissolution rate of this compound is too slow for my in vitro assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Large particle size. | Reduce the particle size using micronization or by preparing a nanosuspension. | A faster dissolution rate is achieved, allowing for more rapid assay measurements. |
| Poor wettability of the solid. | Add a small amount of a non-ionic surfactant (e.g., Polysorbate 80) to the dissolution medium. | Improved wetting of the particles leads to a faster dissolution rate. |
| Aggregation of particles. | Use sonication to break up any particle aggregates before or during the dissolution experiment. | Dispersed particles dissolve more rapidly. |
Data Presentation
Table 1: Hypothetical Solubility of this compound with Different Enhancement Techniques.
| Method | Solvent System | Temperature (°C) | Solubility (mg/mL) |
| None (Control) | Deionized Water | 25 | < 0.1 |
| pH Adjustment | 0.1 M HCl (pH 1.2) | 25 | 1.5 |
| Co-solvency | 20% Ethanol in Water | 25 | 0.8 |
| Complexation | 10% Hydroxypropyl-β-cyclodextrin | 25 | 5.2 |
| Nanosuspension | Water with 1% Poloxamer 188 | 25 | 12.5 |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 8.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Disperse this compound microparticles in an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188).
-
Subject the suspension to high-pressure homogenization. The number of cycles and pressure should be optimized.
-
Monitor the particle size distribution of the resulting nanosuspension using a technique like dynamic light scattering (DLS).
-
Determine the saturation solubility of the this compound nanosuspension using the shake-flask method as described in Protocol 1.
Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Approaches to Improve Drug Solubility.
References
Troubleshooting Iroxanadine sulfate instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Iroxanadine sulfate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. The degradation of this compound over the course of an experiment can lead to a reduced effective concentration, potentially resulting in diminished or variable biological effects.[1][2]
Q2: What are the primary factors that could cause this compound to degrade in my cell culture medium?
A2: Several factors can contribute to the degradation of small molecules like this compound in a cell culture environment. These include:
-
pH: The pH of the culture medium can significantly influence the stability of compounds.[3] Most drugs are stable in a pH range of 4-8.[3]
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Exposure to light can induce photodegradation of sensitive molecules.
-
Media Components: Components within the cell culture media, such as serum proteins, can bind to the compound, reducing its availability and potentially promoting degradation. Cysteine and iron in the media have also been shown to impact drug product stability.
-
Enzymatic Degradation: Enzymes present in serum or released by cells can metabolize the compound.
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: To assess the stability of this compound under your experimental conditions, you can perform a time-course stability study. This involves incubating the compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.
Q4: What are some immediate actions I can take to minimize the potential instability of this compound?
A4: To mitigate potential degradation, consider the following immediate steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.
-
Minimize Temperature Exposure: While cell culture requires incubation at 37°C, minimize the time the compound is exposed to this temperature before being added to the cells.
-
Protect from Light: Store stock solutions and handle the compound in a manner that minimizes light exposure.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can help reduce potential binding to serum components and enzymatic degradation.
Troubleshooting Guide
If you suspect this compound instability is affecting your experiments, follow this systematic troubleshooting guide.
Step 1: Assess Compound Stability
The first step is to confirm if and to what extent this compound is degrading under your experimental conditions.
Experimental Protocol: HPLC-Based Stability Assessment
-
Preparation of this compound in Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the stock solution into your complete cell culture medium to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile tubes, one for each time point.
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately process the sample for HPLC analysis or store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound as a function of time.
-
Data Interpretation:
A significant decrease in the concentration of this compound over time confirms instability. The rate of degradation can be quantified to determine the compound's half-life in your specific medium.
Table 1: Example Stability Data for this compound in Cell Culture Medium
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 24 | 4.2 | 42% |
| 48 | 1.8 | 18% |
| 72 | 0.5 | 5% |
Step 2: Identify the Cause of Instability
Once instability is confirmed, the next step is to identify the primary contributing factor(s).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound instability.
Experimental Protocols for Identifying Causes:
-
pH Sensitivity: Prepare media with slightly different pH values (e.g., 7.2, 7.4, 7.6) and repeat the stability assay.
-
Temperature Sensitivity: Compare the stability at 37°C versus 4°C.
-
Light Sensitivity: Conduct the stability assay with one set of samples protected from light and another exposed to ambient light.
-
Media Component Interaction: Compare stability in a simple buffer (like PBS), basal medium, and complete medium containing serum.
Step 3: Implement Mitigation Strategies
Based on the identified cause of instability, implement appropriate mitigation strategies.
Table 2: Mitigation Strategies for this compound Instability
| Cause of Instability | Mitigation Strategy |
| pH Sensitivity | Use freshly buffered media. Ensure the incubator's CO2 levels are stable. |
| Temperature Sensitivity | Prepare fresh dilutions for each experiment. Minimize the time the compound is at 37°C before adding to cells. |
| Light Sensitivity | Store stock solutions in amber vials. Work with the compound under subdued lighting. |
| Serum Interaction | Reduce the serum concentration if tolerated by the cells. Consider using serum-free media. |
| General Degradation | Replenish the compound by performing partial media changes during long-term experiments. |
This compound Signaling Pathway
This compound is known to be a dual activator of p38 kinase and Heat Shock Proteins (HSPs). Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified signaling pathway for this compound.
This guide provides a framework for identifying and addressing potential instability issues with this compound in cell culture. By systematically evaluating the stability of the compound in your specific experimental setup, you can ensure more reliable and reproducible results.
References
Technical Support Center: Optimizing Iroxanadine Sulfate for p38 MAPK Activation
This technical support center is designed for researchers, scientists, and drug development professionals working with Iroxanadine sulfate and investigating its role in p38 MAPK signaling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
Iroxanadine, also known as BRX-235, is a novel small molecule that has been investigated as a cardioprotective agent.[1][2] Its mechanism of action involves the induction of p38 MAPK (mitogen-activated protein kinase) phosphorylation.[1][2] The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external signals.[3] By activating this pathway, this compound can influence a variety of cellular processes.
Q2: What is the p38 MAPK signaling pathway?
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stress. Activation of this pathway involves a series of protein kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Once activated, p38 MAPK can phosphorylate various downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.
Q3: What are the general steps to determine the optimal concentration of this compound for p38 activation?
To determine the optimal concentration of this compound for maximal p38 activation, a dose-response experiment is recommended. This typically involves the following steps:
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal p38 activation, you may serum-starve the cells for a few hours prior to treatment.
-
Treatment: Treat the cells with a range of this compound concentrations for a fixed period.
-
Lysis: After treatment, lyse the cells to extract proteins.
-
Quantification: Determine the level of phosphorylated p38 (p-p38) relative to total p38 using an appropriate method, such as Western blotting or an ELISA-based assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low p38 activation observed | Suboptimal this compound concentration: The concentration used may be too low to induce a response. | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect incubation time: The time point chosen for analysis may not be optimal for detecting peak activation. | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time. | |
| Cell type not responsive: The chosen cell line may not express the necessary upstream components to respond to this compound. | Test different cell lines or primary cells relevant to your research question. | |
| Reagent quality: The this compound may have degraded. | Use a fresh stock of the compound and ensure proper storage conditions. | |
| High background p38 activation in control | Cell stress: High cell density, prolonged incubation, or harsh handling can lead to stress-induced p38 activation. | Optimize cell plating density and handling procedures. Consider serum starvation to reduce basal signaling. |
| Contamination: Mycoplasma or other contaminants can activate stress signaling pathways. | Regularly test cell cultures for contamination. | |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent reagent preparation: Variations in media, serum, or this compound dilutions can affect outcomes. | Prepare all reagents fresh and use consistent protocols for each experiment. |
Experimental Protocols
Dose-Response Experiment for this compound
This protocol outlines a general procedure to determine the optimal concentration of this compound for p38 MAPK activation.
Materials:
-
Cell line of interest (e.g., HUVECs, cardiomyocytes)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Western blot or ELISA reagents for detecting phospho-p38 and total p38
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Once cells are attached, replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A typical starting range could be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the serum-free medium from the cells and add the different concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Analysis: Analyze the levels of phosphorylated p38 and total p38 in each sample by Western blotting or ELISA. Normalize the phospho-p38 signal to the total p38 signal.
Data Presentation: Example Dose-Response Data
The following table is an example of how to structure the data from a dose-response experiment.
| This compound (µM) | Phospho-p38 (Relative Units) | Total p38 (Relative Units) | Normalized p-p38/Total p38 |
| 0 (Vehicle) | 1.2 | 10.5 | 0.11 |
| 0.1 | 2.5 | 10.3 | 0.24 |
| 1 | 5.8 | 10.6 | 0.55 |
| 10 | 8.9 | 10.4 | 0.86 |
| 50 | 9.1 | 10.5 | 0.87 |
| 100 | 7.5 | 10.2 | 0.74 |
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low p38 activation.
References
How to prevent Iroxanadine sulfate degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Iroxanadine sulfate during storage and experimentation. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
While specific stability data for this compound is not extensively published, general best practices for storing solid-state pharmaceuticals should be followed. It is recommended to store the product under the conditions provided in the Certificate of Analysis.[1] Generally, this involves storage in a tightly closed container in a dry and well-ventilated place.[2][3] For long-term storage, keeping the compound at a reduced temperature (e.g., 2-8°C or -20°C) and protected from light is advisable.
Q2: I plan to prepare a stock solution of this compound. What is the recommended solvent and how should I store the solution?
The choice of solvent can impact the stability of your compound. It is crucial to use high-purity, anhydrous solvents if the compound is susceptible to hydrolysis. For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles. Always perform a stability study in your chosen solvent to determine the acceptable storage duration and conditions.
Q3: Why is a forced degradation study necessary for this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[4][5] These studies help in:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants.
-
Informing formulation development and packaging choices.
Troubleshooting Guides
Issue 1: Assay results for this compound are consistently lower than expected.
This could indicate that the compound is degrading either in its solid form or in solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound and any prepared solutions have been stored according to the recommendations (cool, dry, protected from light).
-
Assess Solution Stability: If you are working with solutions, the compound may be degrading in your chosen solvent. Perform a time-course experiment where you analyze the concentration of a freshly prepared solution over several hours or days.
-
Consider pH Effects: this compound's stability may be pH-dependent. If your solvent is not buffered, or if the pH is acidic or basic, this could be accelerating degradation.
-
Evaluate for Contaminants: Contaminants in your solvent or on your labware could be catalyzing degradation. Use high-purity solvents and thoroughly clean all glassware.
Logical Relationship Diagram for Troubleshooting Low Assay Results
References
Addressing off-target effects of Iroxanadine sulfate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Iroxanadine sulfate in experiments, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as BRX-235, is a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Protein (HSP).[1] Its primary mechanism of action involves the phosphorylation of p38 MAPK, a key enzyme in a signaling cascade that responds to extracellular stimuli and stress. This activation plays a crucial role in cellular processes such as inflammation, cell cycle, and apoptosis.
Q2: Are there known off-target effects for this compound?
Currently, there is no publicly available, comprehensive kinome scan or off-target binding profile specifically for this compound. However, due to its chemical structure, which includes a pyridinyl-imidazole moiety, it is prudent to consider potential off-target interactions observed with other compounds in this class.[2][3][4] Researchers should be aware of the possibility of off-target effects and are encouraged to experimentally assess the selectivity of this compound in their specific model systems.
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of unintended consequences in your experiments, making it difficult to interpret your results accurately. These can include:
-
Misinterpretation of Phenotypes: An observed cellular effect might be attributed to the intended target (p38 MAPK activation) when it is actually caused by the modulation of an unrelated protein.
-
Cellular Toxicity: Off-target interactions can lead to cytotoxicity or other adverse cellular events that are not related to the on-target activity.
-
Confounding Data: Uncharacterized off-target effects can introduce variability and inconsistency in your experimental data.
Q4: How can I proactively assess the selectivity of this compound in my experimental setup?
To ensure the specificity of your findings, it is highly recommended to perform selectivity profiling of this compound. This can be achieved through several methods:
-
Kinase Profiling Services: Utilize commercial services that offer screening against a broad panel of kinases (kinome scanning). This will provide a comprehensive overview of the kinases that this compound interacts with.
-
In-house Kinase Assays: If you have the capabilities, you can perform in-house enzymatic assays against a panel of purified kinases that are relevant to your research area or are known off-targets of similar compounds.
-
Cell-Based Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or chemical proteomics to confirm that this compound is engaging with p38 MAPK within the complex environment of the cell and to identify other potential binding partners.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | The observed effect may be due to an off-target activity of this compound. | 1. Validate p38 MAPK Activation: Confirm that this compound is activating p38 MAPK in your system at the concentration you are using. This can be done by Western blotting for phosphorylated p38 (p-p38). 2. Use a Structurally Unrelated p38 Activator: Compare the phenotype induced by this compound with that of another p38 activator with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect. 3. Perform a Rescue Experiment: If possible, use a specific p38 MAPK inhibitor to see if it can reverse the phenotype induced by this compound. |
| High cellular toxicity at effective concentrations. | The toxicity may be a result of off-target interactions rather than the activation of p38 MAPK. | 1. Dose-Response Curve: Perform a careful dose-response experiment to determine the lowest effective concentration that activates p38 MAPK with minimal toxicity. 2. Control for Vehicle Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not causing toxicity at the concentrations used. 3. Assess Apoptosis/Necrosis Markers: Use assays to determine the mechanism of cell death (e.g., caspase activity assays, Annexin V/PI staining). |
| Discrepancy between in vitro and in vivo results. | Off-target effects can be highly context-dependent and may differ between isolated enzymes and a complex cellular or organismal environment. | 1. Confirm Target Engagement in vivo: If possible, assess p38 MAPK activation in your in vivo model to ensure the compound is reaching its intended target. 2. Consider Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: The concentration of this compound at the target site in vivo may be different from the in vitro setting, potentially leading to different on- and off-target effects. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Protocol 1: Western Blotting for Phospho-p38 MAPK
Objective: To confirm the activation of p38 MAPK by this compound in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
Protocol 2: In Vitro Kinase Selectivity Profiling (Conceptual Workflow)
Objective: To determine the inhibitory or activating profile of this compound against a panel of kinases.
Methodology: This protocol outlines the general steps for a radiometric or luminescence-based kinase assay.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution
-
Kinase reaction buffer
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
ATP solution
-
Multi-well plates (e.g., 384-well)
-
Apparatus for detecting radioactivity or luminescence
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.
-
Pre-incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (radiolabeled or non-labeled depending on the detection method).
-
Incubate for a defined period at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity based on substrate phosphorylation (radiometric) or ADP production (luminescence).
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Determine the EC₅₀ (for activation) or IC₅₀ (for inhibition) values.
Visualizations
Signaling Pathway of p38 MAPK Activation
Caption: The p38 MAPK signaling cascade and the point of action of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyridinyl imidazole compounds interfere with melanosomes sorting through the inhibition of cyclin G-associated Kinase, a regulator of cathepsins maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds [ouci.dntb.gov.ua]
Navigating Iroxanadine Sulfate Delivery in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals working with the novel cardioprotective agent Iroxanadine sulfate, this technical support center provides essential guidance on refining its delivery in animal models. Given the limited publicly available data on this compound, this resource offers troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols based on its known mechanism of action as a p38 MAPK activator and the properties of similar small molecule pyridine derivatives.
Troubleshooting Guide
This guide addresses potential issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Bioavailability/High Variability in Plasma Concentrations | - Low aqueous solubility of the sulfate salt. - First-pass metabolism. - Inefficient absorption from the administration site. | - Optimize Formulation: Consider formulating with solubility enhancers such as cyclodextrins or developing a nano-suspension to improve dissolution. - Route of Administration: If oral bioavailability is low, explore alternative routes like intravenous (IV) or intraperitoneal (IP) injection for more direct systemic exposure. - Vehicle Selection: Test a panel of biocompatible vehicles (e.g., saline, PBS with a small percentage of DMSO, PEG400) to identify one that maximizes solubility and stability. |
| Observed Toxicity (e.g., Gastrointestinal Distress, Lethargy) | - Off-target effects of p38 MAPK activation. - High peak plasma concentrations (Cmax) following bolus administration. - Vehicle-related toxicity. | - Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). - Administration Regimen: Consider continuous infusion or more frequent, smaller doses to maintain therapeutic levels while avoiding high Cmax. - Vehicle Control Group: Always include a vehicle-only control group to rule out adverse effects from the formulation components. |
| Lack of Efficacy at Expected Therapeutic Doses | - Insufficient target engagement due to poor pharmacokinetics. - Rapid clearance of the compound. - Inappropriate animal model. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with downstream markers of p38 MAPK activation in the target tissue. - Formulation Modification: Investigate sustained-release formulations to prolong exposure. - Model Validation: Ensure the chosen animal model recapitulates the human disease pathology and expresses the target pathway. |
| Precipitation of Compound Upon Dilution or Injection | - The sulfate salt may have limited solubility in physiological pH. - Interaction with components of the dosing vehicle or physiological fluids. | - Solubility Profiling: Determine the solubility of this compound at different pH values relevant to the route of administration. - Formulation Screening: Pre-screen for compatibility of the formulation with physiological fluids in vitro. - Warm the Formulation: Gently warming the formulation (if the compound is heat-stable) can sometimes help maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a cardioprotective agent that is understood to function by inducing the phosphorylation of p38 mitogen-activated protein kinase (p38 SAPK) and promoting the translocation of a calcium-dependent protein kinase C isoform to cellular membranes.[1][2] This signaling cascade is crucial for endothelial cell homeostasis and protection against vascular damage.[1]
Q2: What are the potential challenges in delivering this compound in animal models?
A2: As with many small molecule drugs, challenges can include ensuring adequate oral bioavailability, managing potential off-target effects, and achieving sustained therapeutic concentrations at the site of action.[3][4] For sulfate salts, solubility can be a concern, potentially impacting absorption and leading to variability in experimental results.
Q3: Which animal models are most appropriate for studying the cardiovascular effects of this compound?
A3: The choice of animal model depends on the specific research question. For general cardiovascular safety and efficacy, rodent models (rats, mice) are often used in early-stage preclinical studies. For more complex cardiovascular diseases like atherosclerosis, transgenic mouse models or rabbit models may be more appropriate.
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
A4: To confirm target engagement, researchers can measure the phosphorylation levels of p38 MAPK and its downstream substrates in target tissues (e.g., heart, aorta) via techniques like Western blotting or immunohistochemistry.
Q5: What are some key considerations for the formulation of this compound for in vivo studies?
A5: Key considerations include the compound's solubility, stability, and the desired pharmacokinetic profile. Since Iroxanadine is a pyridine derivative, strategies to enhance solubility and bioavailability may be beneficial. It is crucial to use a well-tolerated vehicle and to ensure the final formulation is sterile and pyrogen-free, especially for parenteral administration.
Experimental Protocols
Below are generalized protocols that can be adapted for studies involving this compound.
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of Dosing Solution:
-
Based on pre-determined solubility, weigh the required amount of this compound.
-
Select an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Prepare the formulation by suspending or dissolving the compound in the vehicle. Gentle heating or sonication may be used if the compound's stability is not compromised.
-
Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize animals for at least one week prior to the experiment.
-
Fast animals overnight (with access to water) before dosing to reduce variability in absorption.
-
Calmly restrain the rat and insert a ball-tipped gavage needle gently into the esophagus.
-
Administer the calculated volume of the dosing solution slowly.
-
Monitor the animal for any signs of distress post-administration.
-
-
Sample Collection:
-
Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Process blood to separate plasma and store at -80°C until analysis.
-
Protocol 2: Intravenous Administration in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline). A co-solvent like a low percentage of DMSO or PEG400 may be necessary, but tolerability must be confirmed.
-
Ensure the final solution is clear and free of particulates. Filter-sterilize through a 0.22 µm filter.
-
-
Animal Handling and Dosing:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Using a 27-gauge or smaller needle, carefully insert it into the tail vein and inject the dosing solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
-
Sample Collection:
-
Collect blood samples via submandibular or saphenous vein puncture at appropriate time points.
-
Process and store plasma as described for the oral protocol.
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, pharmacokinetic data for this compound in rats to serve as a reference for experimental design.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 450 ± 120 | 1800 ± 350 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 2800 ± 700 | 3200 ± 600 |
| Half-life (t½) (h) | 4.2 ± 1.1 | 3.8 ± 0.9 |
| Bioavailability (%) | ~35% | 100% |
Table 2: Suggested Dose Ranges for Preclinical Models
| Animal Model | Route of Administration | Suggested Dose Range (mg/kg) | Purpose |
| Mouse | Oral | 10 - 50 | Efficacy Studies |
| IV | 1 - 5 | PK/PD Studies | |
| Rat | Oral | 5 - 30 | Efficacy & Toxicology |
| IV | 1 - 10 | PK & MTD Studies | |
| Rabbit | Oral | 5 - 25 | Atherosclerosis Models |
Visualizations
.dot
References
- 1. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Iroxanadine sulfate in cell lines
Welcome to the technical support center for Iroxanadine Sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance to this compound in cell lines. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a vasculoprotector that acts as a dual activator of p38 kinase and Heat Shock Protein (HSP). Its mechanism involves the induction of p38 MAPK phosphorylation, which plays a crucial role in endothelial cell homeostasis and can reduce caspase-dependent apoptosis.[1][2]
Q2: My cell line appears to be resistant to this compound. What are the possible general mechanisms?
While specific resistance mechanisms to this compound have not been documented, resistance to drugs targeting the p38 MAPK pathway can occur through several general mechanisms:
-
Alterations in the p38 MAPK Pathway: Changes in the expression or activity of upstream or downstream components of the p38 MAPK pathway can lead to reduced drug efficacy. This can include mutations in p38 isoforms or upregulation of phosphatases that inactivate p38.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of the p38 MAPK pathway.[3] Common bypass pathways include the ERK/MAPK and PI3K/Akt signaling pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.
-
Target Isoform Specificity: There are four known isoforms of p38 MAPK (α, β, γ, and δ). Resistance may arise if the specific isoform driving the pathological process in your cell line is not effectively targeted by this compound or if other isoforms compensate for the inhibited one.
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guide
Problem: Decreased sensitivity to this compound observed in cell viability assays.
This guide provides a step-by-step approach to investigate and potentially overcome suspected resistance to this compound.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT assay) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell line.
-
Data Analysis: Calculate the IC50 value for both cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line confirms resistance.
Quantitative Data Summary: Hypothetical IC50 Values
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | 10 | 1 |
| Resistant Subclone 1 | 50 | 5 |
| Resistant Subclone 2 | 120 | 12 |
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmation of resistance, the next step is to explore the underlying molecular mechanisms.
| Potential Mechanism | Suggested Experiment(s) | Expected Outcome in Resistant Cells |
| Altered p38 MAPK Signaling | Western Blot: Analyze the phosphorylation status of p38 MAPK (p-p38) and total p38 levels following this compound treatment. | Decreased or absent increase in p-p38 levels upon drug treatment compared to sensitive cells. |
| Activation of Bypass Pathways | Western Blot: Examine the activation (phosphorylation) of key proteins in alternative pathways, such as ERK (p-ERK) and Akt (p-Akt). | Increased basal levels or drug-induced activation of p-ERK or p-Akt. |
| Increased Drug Efflux | qPCR: Measure the mRNA expression levels of common drug resistance genes like ABCB1 (MDR1). Western Blot: Detect the protein levels of P-glycoprotein. | Upregulation of ABCB1 mRNA and increased P-glycoprotein expression. |
Step 3: Strategies to Overcome Resistance
-
Combination Therapy: If a bypass pathway is activated, consider co-treating the cells with this compound and an inhibitor of the identified pathway (e.g., an ERK inhibitor or a PI3K/Akt inhibitor).
-
Inhibit Drug Efflux: If increased drug efflux is suspected, use a known inhibitor of P-glycoprotein, such as verapamil, in combination with this compound to see if sensitivity is restored.
-
Alternative Therapeutics: If resistance is profound and cannot be reversed, consider exploring alternative therapeutic agents with different mechanisms of action.
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Protocol for p38 MAPK Phosphorylation
This protocol is for detecting the levels of total and phosphorylated p38 MAPK.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the signal.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody as a loading control.
-
3. Quantitative PCR (qPCR) Protocol for ABCB1 (MDR1) Gene Expression
This protocol is for quantifying the mRNA levels of the ABCB1 gene, which encodes for P-glycoprotein.
-
Materials:
-
Sensitive and resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from sensitive and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of ABCB1 normalized to the housekeeping gene.
-
Visualizations
Caption: this compound activates p38 MAPK and HSP, leading to the inhibition of apoptosis.
Caption: A logical workflow for identifying and addressing this compound resistance.
Caption: Key hypothetical mechanisms leading to resistance against p38 MAPK-targeting drugs.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Iroxanadine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methodologies aimed at enhancing the in vivo bioavailability of Iroxanadine sulfate. Given the limited publicly available data on the physicochemical properties of this compound, this guide focuses on established techniques for improving the bioavailability of poorly soluble drug candidates. The experimental protocols and quantitative data presented are illustrative and based on common pharmaceutical development practices.
Frequently Asked Questions (FAQs)
Q1: What are the likely challenges affecting the oral bioavailability of this compound?
Q2: What general strategies can be employed to enhance the bioavailability of a compound like this compound?
A2: Several formulation strategies can be effective. The most common approaches for poorly soluble drugs include:
-
Particle Size Reduction: Increasing the surface area of the drug powder to enhance the dissolution rate.[1][2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to improve its dissolution.[4][5]
-
Lipid-Based Formulations: Dissolving the drug in a lipidic vehicle to facilitate its absorption through the lymphatic system.
Q3: How do I select the most appropriate bioavailability enhancement technique?
A3: The choice of technique depends on the specific physicochemical properties of the drug substance (e.g., solubility, permeability, melting point, and logP), the desired dosage form, and the target product profile. A pre-formulation study is crucial to characterize the molecule and guide the selection of the most promising approach.
Q4: Are there any safety considerations when using excipients for bioavailability enhancement?
A4: Yes, all excipients used in a formulation must be approved for pharmaceutical use and evaluated for their safety and compatibility with the active pharmaceutical ingredient (API). The concentration of each excipient should be within the generally recognized as safe (GRAS) limits.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | - Poor solubility of this compound in the selected excipients.- Incompatibility between the drug and the carrier. | - Screen a wider range of excipients to find one with higher solubilizing capacity for this compound.- For solid dispersions, consider a combination of carriers or a different preparation method (e.g., hot-melt extrusion vs. spray drying).- For lipid-based systems, evaluate different oils, surfactants, and co-solvents. |
| Physical instability of the formulation (e.g., crystallization of the amorphous drug). | - The drug is in a metastable amorphous state.- Inappropriate choice or concentration of stabilizing polymer.- Presence of moisture. | - Select a polymer with a high glass transition temperature (Tg) to stabilize the amorphous form.- Ensure the drug-polymer system is miscible.- Control humidity during manufacturing and storage. |
| Inconsistent in vivo performance and high variability. | - Formulation is not robust and is sensitive to physiological variables in the GI tract (e.g., pH, bile salts).- Precipitation of the drug upon dilution in the GI fluids. | - For solid dispersions, incorporate a precipitation inhibitor in the formulation.- For lipid-based systems, optimize the formulation to form a stable emulsion or microemulsion upon contact with aqueous media.- Conduct in vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. |
| Failed scale-up of the formulation process. | - The manufacturing process is not scalable (e.g., lab-scale solvent evaporation).- Changes in equipment affect the final product properties. | - Develop the formulation using a scalable manufacturing process from the early stages (e.g., hot-melt extrusion, spray drying).- Identify critical process parameters and establish a design space for robust manufacturing. |
Data Presentation: Illustrative Bioavailability Enhancement of a Model Compound
The following tables summarize hypothetical quantitative data for a model poorly soluble compound, "Compound X," which has properties that may be similar to this compound. These tables are for illustrative purposes to demonstrate the potential impact of different bioavailability enhancement techniques.
Table 1: Pharmacokinetic Parameters of Compound X after Oral Administration of Different Formulations in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| Solid Dispersion (1:5 Drug:Polymer) | 450 ± 90 | 2.0 | 3600 ± 500 | 300 |
| Lipid-Based Formulation (SMEDDS) | 600 ± 120 | 1.5 | 4800 ± 700 | 400 |
Table 2: In Vitro Dissolution of Compound X from Different Formulations (in Simulated Intestinal Fluid, pH 6.8)
| Time (min) | % Drug Released (Aqueous Suspension) | % Drug Released (Solid Dispersion) | % Drug Released (Lipid-Based Formulation) |
| 15 | 10 | 60 | 85 |
| 30 | 20 | 85 | 95 |
| 60 | 35 | 95 | >99 |
| 120 | 50 | >99 | >99 |
Experimental Protocols
Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Hot-Melt Extruder (e.g., twin-screw extruder)
-
Milling equipment
-
Dissolution testing apparatus
Method:
-
Pre-mix this compound and Soluplus® in a 1:5 weight ratio using a blender.
-
Set the temperature profile of the HME barrel zones, typically increasing from the feeding zone to the die (e.g., 80°C, 120°C, 150°C, 150°C). The optimal temperature should be determined based on the thermal properties of the drug and polymer.
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten extrudate is cooled on a conveyor belt and then pelletized.
-
Mill the pellets to a fine powder of uniform particle size.
-
Characterize the resulting solid dispersion for its physical state (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing to compare the release profile of the solid dispersion with the pure drug.
Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate a lipid-based system to present this compound in a solubilized form for enhanced absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region and optimize the ratio of oil, surfactant, and co-surfactant.
-
Prepare the SMEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C and mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.
-
Add this compound to the blank SMEDDS formulation and mix until the drug is completely dissolved.
-
Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and zeta potential.
-
Conduct in vitro drug release studies using a dialysis method.
Visualizations
Caption: A typical experimental workflow for enhancing the bioavailability of a poorly soluble drug.
Caption: Logical relationship between formulation strategy and improved bioavailability.
References
- 1. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 3. Particle Size Reduction to Improve Drug Performance - Catalent [catalent.com]
- 4. solid dispersion formulations: Topics by Science.gov [science.gov]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Iroxanadine Sulfate Assay Companion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid and resolve potential artifacts when working with Iroxanadine sulfate in various assays. Our goal is to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardioprotective agent. Its mechanism of action involves the induction of phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane. These actions are crucial for its effects on endothelial cell homeostasis and its potential therapeutic benefits in vascular diseases.
Q2: What are the common assays used to study the effects of this compound?
A2: Based on its mechanism of action, the most relevant assays for studying this compound include:
-
p38 MAPK Phosphorylation Assays: Typically performed using Western blotting or ELISA to detect the phosphorylated, active form of p38 MAPK.
-
PKC Translocation Assays: Often assessed using immunofluorescence microscopy to visualize the movement of PKC from the cytosol to the plasma membrane.
-
Endothelial Cell Function Assays: These can include cell migration assays (e.g., wound healing or Transwell assays) and endothelial nitric oxide synthase (eNOS) activity assays.
Q3: Are there any known stability issues with this compound in cell culture media?
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific assays where this compound is likely to be used.
p38 MAPK Phosphorylation Assays (Western Blot)
Issue: Inconsistent or unexpected changes in p-p38 MAPK levels.
| Potential Cause | Suggested Solution |
| This compound degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal antibody performance | Use a well-validated antibody specific for phospho-p38 MAPK (Thr180/Tyr182). Include positive and negative controls (e.g., cells treated with a known p38 MAPK activator like Anisomycin, and untreated cells). |
| Variability in protein loading | Normalize p-p38 MAPK levels to total p38 MAPK and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| Non-specific antibody binding | Optimize blocking conditions (e.g., 5% BSA or non-fat dry milk in TBST). Ensure adequate washing steps between antibody incubations. |
-
Cell Lysis: After treating endothelial cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK, diluted in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Validation & Comparative
A Comparative Analysis of Iroxanadine Sulfate and Other p38 MAPK Activators for Vasculoprotective Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Iroxanadine sulfate (also known as BRX-235) and other commonly used p38 mitogen-activated protein kinase (MAPK) activators, Anisomycin and U-46619. The focus is on their efficacy in activating the p38 signaling pathway and their subsequent effects on endothelial cell survival, a critical aspect of vasculoprotective research. While direct comparative studies are limited, this guide synthesizes available data to facilitate informed decisions in experimental design.
Introduction to p38 MAPK Activation in Vascular Health
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. In the context of vascular biology, activation of p38 MAPK can have dual roles, contributing to both cell survival and apoptosis depending on the stimulus and cellular context. Its role in atherosclerosis is complex, with evidence suggesting involvement in both pro- and anti-atherogenic processes.[1][2][3] Activators of this pathway are valuable tools for dissecting these processes and for developing potential therapeutic strategies for vascular diseases.
This compound is a novel vasculoprotective agent that functions as a dual activator of p38 kinase and Heat Shock Protein (Hsp).[4] Anisomycin, a protein synthesis inhibitor, and U-46619, a stable thromboxane A2 analog, are also widely used experimental tools to activate the p38 MAPK pathway.[5]
Comparative Efficacy of p38 MAPK Activation
| Activator | Cell Type | Effective Concentration for p38 Activation | Observed Effect | Reference |
| This compound (BRX-235) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1–1 μM | Enhanced p38 kinase activation; cytoprotection against hypoxia/reoxygenation-induced apoptosis. | |
| Anisomycin | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified in direct endothelial studies, but used in other cell types at various concentrations. | Induces apoptosis in endothelial cells through a p38-mediated pathway. | |
| U-46619 | Human induced Pluripotent Stem Cell-derived Endothelial Cells (hiPSC-ECs) | 1 μM | Upregulated p38 MAPK signaling, improving differentiation efficiency. | |
| U-46619 | Human Brain Microvascular Endothelial Cells (HBMECs) | Not specified | Used as a p38 activator to examine its connection with Sirt3. |
Effects on Endothelial Cell Viability and Apoptosis
The downstream consequences of p38 activation on endothelial cell fate appear to differ significantly between these compounds, highlighting the complexity of p38 signaling.
| Activator | Effect on Endothelial Cell Apoptosis | Experimental Context | Reference |
| This compound (BRX-235) | Anti-apoptotic | Significantly reduced caspase-dependent apoptosis in HUVECs subjected to hypoxia/reoxygenation. | |
| Anisomycin | Pro-apoptotic | Induces apoptosis in endothelial cells in response to ROS-generating stimuli. | |
| U-46619 | Not directly reported | While it activates p38, its specific role in modulating endothelial cell apoptosis under stress conditions requires further investigation. |
This stark contrast between the anti-apoptotic effect of this compound and the pro-apoptotic nature of Anisomycin, despite both activating p38, suggests that other signaling pathways may be concurrently modulated or that the kinetics and magnitude of p38 activation differ, leading to distinct cellular outcomes.
Signaling Pathways and Experimental Workflows
To facilitate further research and direct comparison, the following diagrams illustrate the p38 MAPK signaling pathway and a proposed experimental workflow.
References
- 1. Role of p38 MAPK in Atherosclerosis and Aortic Valve Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of p38 MAPK in Atherosclerosis and Aortic Valve Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity Between Sulfonamide Antimicrobials and Iroxanadine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sulfonamide antimicrobials and Iroxanadine sulfate, with a focus on the potential for immunological cross-reactivity. The information presented is based on the structural characteristics of the molecules, their distinct mechanisms of action, and established principles of drug hypersensitivity. Experimental data from retrospective cohort studies on sulfonamide cross-reactivity is also included to provide a broader context.
Executive Summary
Comparative Analysis of Sulfamethoxazole and this compound
To illustrate the differences, this guide uses sulfamethoxazole as a representative sulfonamide antimicrobial.
Chemical and Pharmacological Properties
| Feature | Sulfamethoxazole (Sulfonamide Antimicrobial) | This compound |
| Drug Class | Sulfonamide Antibiotic | Vasculoprotector; p38 kinase and HSP protein dual activator[1] |
| Chemical Structure | Contains a sulfonamide group (-SO2NH2), an N4 arylamine group, and an N1 heterocyclic ring (isoxazole)[2][3][4][5] | Does not contain a sulfonamide group. It is the sulfate salt of Iroxanadine. |
| Mechanism of Action | Competitively inhibits dihydropteroate synthase, blocking bacterial folic acid synthesis. | Activates p38 MAP kinase and Heat Shock Proteins (HSPs), exhibiting vasculoprotective effects. |
| Therapeutic Use | Treatment of bacterial infections. | Investigational for atherosclerosis and vascular diseases. |
| Hypersensitivity | Estimated to cause hypersensitivity reactions in 3-8% of the general population. | No documented evidence of hypersensitivity, and no structural basis for cross-reactivity with sulfonamides. |
Structural Comparison
The key to understanding the lack of cross-reactivity lies in the chemical structures.
Caption: Comparative chemical structures of Sulfamethoxazole and this compound.
Mechanism of Sulfonamide Hypersensitivity and Lack of Iroxanadine Cross-Reactivity
Hypersensitivity reactions to sulfonamide antimicrobials are primarily attributed to two specific structural features that are absent in this compound.
-
The N4 Arylamine Group: This group can be metabolized into reactive intermediates that can act as haptens, binding to proteins and triggering an immune response.
-
The N1 Heterocyclic Ring: This structure is recognized by IgE antibodies in Type I hypersensitivity reactions.
This compound does not possess either of these structural motifs. The presence of sulfur is in the form of a sulfate salt, which is chemically distinct from the sulfonamide functional group and is not associated with this type of hypersensitivity.
Caption: Sulfonamide hypersensitivity pathway and the non-involvement of this compound.
Experimental Protocols for Assessing Drug Hypersensitivity
While there is no theoretical basis for cross-reactivity, the following are standard experimental protocols that could be hypothetically employed to investigate potential drug-induced hypersensitivity.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect drug-specific T-cell responses, primarily for delayed-type hypersensitivity reactions.
Protocol:
-
Sample Collection: Collect peripheral blood from the patient.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium.
-
Drug Exposure: Expose the cultured cells to various concentrations of the test drugs (e.g., sulfamethoxazole and this compound) and a negative control (medium alone) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the cells for 5-7 days to allow for lymphocyte proliferation.
-
Proliferation Assay: Measure lymphocyte proliferation. This is traditionally done by adding radiolabeled thymidine and measuring its incorporation into newly synthesized DNA. Alternatively, non-radioactive methods measuring cell viability can be used.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of drug-stimulated cultures by the mean CPM of unstimulated cultures. An SI above a certain threshold (typically >2 or 3) is considered a positive response.
Basophil Activation Test (BAT)
The BAT is an in vitro test used to detect IgE-mediated (immediate-type) allergic reactions.
Protocol:
-
Sample Collection: Obtain fresh whole blood from the patient.
-
Drug Incubation: Incubate aliquots of the whole blood with the test drugs (sulfamethoxazole and this compound), a positive control (anti-IgE antibody), and a negative control.
-
Staining: After incubation, stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CD63 or CD203c), which are upregulated upon activation.
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of activated basophils.
-
Data Analysis: An increase in the percentage of activated basophils in the presence of the drug compared to the negative control indicates a positive result.
Caption: Workflow for in vitro hypersensitivity testing.
Conclusion
The assertion of cross-reactivity between sulfonamide antimicrobials and this compound is not supported by chemical or pharmacological evidence. This compound lacks the specific molecular structures required to trigger the immunological reactions associated with sulfonamide allergies. While individuals with a history of drug allergies may have a heightened risk of reactions to other medications, this is likely due to a general predisposition rather than specific cross-reactivity. Therefore, for drug development and clinical purposes, this compound should not be considered to have cross-reactivity with sulfonamide antimicrobials.
References
Iroxanadine Sulfate and Dexamethasone: A Comparative Analysis in the Context of Inflammation
A comprehensive review of available scientific literature reveals no direct comparative studies evaluating the anti-inflammatory effects of Iroxanadine sulfate and dexamethasone in established inflammation models. While dexamethasone is a well-characterized and potent anti-inflammatory corticosteroid, this compound, also known as BRX-235, is primarily investigated for its cardioprotective properties as a vasculoprotector. Its mechanism of action involves the activation of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs), pathways with complex and often contradictory roles in inflammation.
This guide, therefore, pivots from a direct data-driven comparison to a theoretical analysis based on the distinct signaling pathways these two compounds modulate. This analysis is intended for researchers, scientists, and drug development professionals to understand the potential, though currently unproven, implications of this compound's mechanism in an inflammatory context, contrasted with the established actions of dexamethasone.
Dexamethasone: The Established Anti-Inflammatory Benchmark
Dexamethasone is a synthetic glucocorticoid that exerts its potent anti-inflammatory effects through multiple mechanisms.[1][2] Its primary mode of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression.
Key Anti-inflammatory Mechanisms of Dexamethasone:
-
Transrepression: The dexamethasone-GR complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[3]
-
Transactivation: The complex can also bind to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[4]
-
Induction of DUSP1: Dexamethasone can induce the expression of Dual Specificity Phosphatase 1 (DUSP1), which in turn deactivates pro-inflammatory signaling pathways like the p38 MAPK and JNK pathways.[5]
Experimental Data on Dexamethasone in Inflammation Models
The efficacy of dexamethasone in various inflammation models is well-documented. For instance, in a lipopolysaccharide (LPS)-challenged mouse model, high-dose dexamethasone (5 mg/kg) significantly reduced serum levels of the pro-inflammatory cytokines TNF-α and IL-6.
| Inflammation Model | Dexamethasone Dosage | Effect on Pro-inflammatory Cytokines | Reference |
| LPS-challenged mice | 5 mg/kg | Significant reduction in serum TNF-α and IL-6 |
This compound: A Theoretical Perspective on its Role in Inflammation
This compound is identified as a p38 kinase and HSP protein dual activator. Unlike dexamethasone, which often leads to the inhibition of the p38 MAPK pathway via DUSP1 induction, this compound directly activates it. This presents a complex and potentially context-dependent role in inflammation.
The Dual Role of p38 MAPK Activation in Inflammation
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. While it is often considered pro-inflammatory due to its role in the production of cytokines like TNF-α and IL-1, it also possesses anti-inflammatory functions.
-
Pro-inflammatory Role: Activation of p38 MAPK can lead to the stabilization of mRNAs for pro-inflammatory cytokines, thereby enhancing their production.
-
Anti-inflammatory Role: The p38 MAPK pathway is also crucial for the production of the anti-inflammatory cytokine IL-10. Therefore, inhibiting p38 MAPK can paradoxically suppress this anti-inflammatory response.
The Immunomodulatory Effects of Heat Shock Proteins (HSPs)
This compound also activates HSPs. HSPs are known to have immunomodulatory functions that can be either pro-inflammatory or anti-inflammatory depending on the specific HSP, its location (intra- or extracellular), and the surrounding cellular context. For example, some HSPs can induce the production of anti-inflammatory cytokines like IL-10, while others can stimulate the release of pro-inflammatory cytokines.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for dexamethasone and a theoretical pathway for a p38 MAPK and HSP activator like this compound.
Figure 1: Dexamethasone anti-inflammatory signaling pathway.
Figure 2: Theoretical signaling pathway of a p38 MAPK and HSP activator.
Experimental Protocols
As there are no direct comparative studies, this section provides a general methodology for a commonly used in vivo inflammation model where a compound like dexamethasone is evaluated.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammation.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: LPS only.
-
Group 3: Dexamethasone + LPS.
-
(Hypothetical) Group 4: this compound + LPS.
3. Drug Administration:
-
Dexamethasone (e.g., 1-10 mg/kg) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 1 hour) before LPS challenge.
-
(Hypothetical) this compound would be administered at various doses based on preliminary toxicity and pharmacokinetic studies.
4. Induction of Inflammation:
-
Mice are injected i.p. with LPS (e.g., 1-10 mg/kg).
5. Sample Collection and Analysis:
-
Blood samples are collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection via cardiac puncture or retro-orbital bleeding.
-
Serum is separated for the measurement of cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA.
-
Tissues (e.g., liver, lung, spleen) can be harvested for histological analysis and measurement of inflammatory markers.
6. Statistical Analysis:
-
Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare between groups. A p-value of <0.05 is generally considered statistically significant.
Conclusion
This compound, through its activation of the p38 MAPK and HSP pathways, presents a more complex and theoretically ambiguous role in inflammation. While activation of these pathways can be pro-inflammatory, they also have established anti-inflammatory functions. Future research is required to elucidate whether this compound possesses any clinically relevant anti-inflammatory properties and to determine the net effect of its unique mechanism of action in various inflammatory conditions. Such studies would be essential before any meaningful comparison with established anti-inflammatory agents like dexamethasone can be made.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Mechanistic and Efficacy Comparison of Novel and Established Cardioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel cardioprotective agent Iroxanadine sulfate against two established therapies, the beta-blocker Carvedilol and the SGLT2 inhibitor Empagliflozin. The comparison focuses on their distinct mechanisms of action, signaling pathways, and performance in preclinical models of cardiac injury.
Compound Profiles and Mechanisms of Action
-
This compound (BRX-235): A novel small molecule synthesized by Biorex, Hungary, that has been investigated for its cardioprotective effects in vascular diseases. Its primary mechanism involves the induction of p38 SAPK (Stress-Activated Protein Kinase) phosphorylation, a key pathway in cellular stress response, and the translocation of a calcium-dependent protein kinase C (PKC) isoform. The compound has reportedly reached Phase II clinical trials.
-
Carvedilol: A third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity. Its cardioprotective effects are attributed not only to the reduction of cardiac workload but also to a unique mechanism known as "biased agonism." Carvedilol preferentially activates β-arrestin-dependent signaling pathways downstream of the β-adrenergic receptor, which are known to be cardioprotective, while simultaneously blocking the potentially cardiotoxic G-protein-mediated signaling.
-
Empagliflozin: A sodium-glucose cotransporter-2 (SGLT2) inhibitor initially developed for the treatment of type 2 diabetes. Its significant cardioprotective benefits, independent of glucose control, have been a major focus of research. The mechanisms are multifactorial, involving the activation of the pro-survival STAT3 (Signal Transducer and Activator of Transcription 3) and ERK1/2 (Extracellular signal-regulated kinase 1/2) signaling pathways, which help reduce infarct size, oxidative stress, and inflammation.
Comparative Efficacy in Preclinical Models
Direct head-to-head experimental data for this compound against Carvedilol or Empagliflozin is not available in publicly accessible literature. The following table summarizes representative data from preclinical studies on Carvedilol and Empagliflozin and includes hypothetical but plausible data for this compound to serve as a template for comparison. The data is derived from rodent models of myocardial ischemia/reperfusion (I/R) injury.
| Parameter | Control (Vehicle) | This compound (Hypothetical Data) | Carvedilol | Empagliflozin |
| Infarct Size (% of Area at Risk) | ~55-65% | ~35% | ~2.4% - 27.5% (dose-dependent) | ~17.6% |
| Mortality Rate (I/R Induced) | ~69% | ~20% | Not specified in cited studies | 0% |
| Left Ventricular Ejection Fraction (LVEF) Post-MI | ~30-40% | Improved to ~50% | Preserves LVEF | Improved Fractional Shortening |
| Key Biomarker Modulation | Baseline | ↑ p-p38 SAPK | ↑ p-AMPK | ↑ p-STAT3, ↑ p-ERK1/2 |
Signaling Pathway Diagrams
The distinct mechanisms of these agents are visualized below. These diagrams illustrate the primary signaling cascades initiated by each compound that lead to cardioprotection.
Caption: this compound signaling pathway.
Caption: Carvedilol's β-arrestin biased agonism pathway.
Navigating p38 Kinase Modulation: A Guide to Validating Specificity
For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its intended target is paramount. This guide provides a framework for validating the specificity of molecules targeting the p38 mitogen-activated protein (MAP) kinase, a key player in cellular stress and inflammatory responses.[1][2]
While the initial premise of this guide was to validate Iroxanadine sulfate as a specific inhibitor of p38 kinase, publicly available data indicates that this compound (also known as BRX-235) functions as a p38 kinase activator, inducing its phosphorylation.[3][4] It has been investigated as a cardioprotective agent, a role often associated with the activation, rather than inhibition, of certain cellular stress response pathways.[3] Given this mechanism, a direct comparison of this compound with p38 kinase inhibitors is not scientifically appropriate.
Therefore, this guide will first outline the established methodologies for validating the specificity of kinase inhibitors, using well-characterized p38 inhibitors as examples. Subsequently, it will briefly discuss the validation of kinase activators, a less common but equally important area of study.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Activation of this pathway involves a three-tiered kinase module, culminating in the phosphorylation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to a diverse range of cellular responses such as inflammation, apoptosis, and cell differentiation.
Caption: The p38 MAP Kinase signaling cascade and points of intervention.
Validating p38 Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is crucial for its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. A multi-faceted approach is required to rigorously validate inhibitor specificity.
Experimental Workflow for Specificity Validation
Caption: A typical workflow for validating kinase inhibitor specificity.
Data Presentation: Comparison of p38 Kinase Inhibitors
The following table summarizes key specificity and potency data for several well-characterized p38 kinase inhibitors. Due to its mechanism as an activator, this compound is included for context but lacks comparable inhibitory data.
| Compound | Target Isoforms | Potency (IC50) | Selectivity (Kinase Panel) | Binding Mode |
| This compound | p38 | N/A (Activator) | Data not available | Data not available |
| BIRB 796 | p38α, p38β | ~0.1 nM (p38α) | High selectivity against a broad kinase panel | Allosteric (Type II) |
| SB203580 | p38α, p38β | ~50 nM (p38α) | Inhibits other kinases at higher concentrations | ATP-competitive (Type I) |
| VX-702 | p38α, p38β | ~18 nM (p38α) | Selective over many other kinases | ATP-competitive (Type I) |
| SCIO-469 | p38α | ~10 nM | Selective for p38α over p38β, γ, δ | ATP-competitive (Type I) |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific p38 kinase isoform by 50%.
Protocol:
-
A reaction mixture is prepared containing a specific p38 kinase isoform (e.g., recombinant human p38α), a suitable substrate (e.g., ATF2), and assay buffer.
-
The test compound (inhibitor) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate incorporation, fluorescence polarization, or specific antibodies against the phosphorylated substrate.
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of an inhibitor by testing its activity against a large panel of different kinases.
Protocol:
-
The test compound is assayed at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
The percentage of inhibition for each kinase is determined.
-
The results are often visualized as a "tree spot" diagram, where each dot represents a kinase, and the size of the dot corresponds to the degree of inhibition.
-
Follow-up dose-response assays are performed for any off-target kinases that show significant inhibition to determine their IC50 values.
Cellular Target Engagement Assay (e.g., Western Blot)
Objective: To confirm that the inhibitor can access and bind to p38 kinase within a cellular context and inhibit its downstream signaling.
Protocol:
-
Culture appropriate cells (e.g., macrophages) and treat them with various concentrations of the inhibitor for a specified time.
-
Stimulate the cells with a known p38 activator (e.g., lipopolysaccharide - LPS) to induce p38 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and total p38. Also, probe for a downstream target like phosphorylated MAPKAPK2 (p-MK2).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the extent of inhibition of p38 phosphorylation and downstream signaling.
Validating p38 Kinase Activators
While the focus is often on inhibition, validating the specificity of a kinase activator like this compound is equally important. The principles are similar but the readouts are opposite.
-
In Vitro Kinase Assays: These would be designed to measure an increase in substrate phosphorylation in the presence of the activator. The EC50 (effective concentration for 50% activation) would be determined.
-
Kinome Profiling: The compound would be screened against a kinase panel to identify if it activates other kinases, thus assessing its selectivity.
-
Cell-Based Assays: Cellular assays would be used to confirm an increase in the phosphorylation of p38 and its downstream targets in response to the compound.
Conclusion
Validating the specificity of a compound for its target kinase is a critical step in drug discovery and development. While this compound appears to be an activator of p38 kinase rather than an inhibitor, the experimental principles for validating its specificity remain the same. A combination of in vitro biochemical assays, broad kinome profiling, and cell-based assays is necessary to build a comprehensive specificity profile for any kinase modulator. This rigorous approach ensures a clear understanding of the compound's mechanism of action and its potential for therapeutic development.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 Products: R&D Systems [rndsystems.com]
- 4. The proto-oncoprotein Brx activates estrogen receptor beta by a p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Iroxanadine Sulfate and Its Potential Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known in vitro characteristics of Iroxanadine sulfate and discusses the theoretically anticipated properties of its hydrochloride salt. Direct comparative experimental data for Iroxanadine hydrochloride is not publicly available at this time. Therefore, this document leverages established principles of pharmaceutical salt selection to infer potential differences in physicochemical and biological performance.
**Executive Summary
Iroxanadine is a dual activator of p38 kinase and Heat Shock Protein (HSP), positioning it as a promising vasculoprotective agent for conditions like atherosclerosis. While the sulfate salt of Iroxanadine has been documented, a direct in vitro comparison with its hydrochloride counterpart is absent in the current literature. This guide synthesizes available information on Iroxanadine's mechanism of action with standard in vitro methodologies to provide a framework for such a comparison. The choice of a salt form is critical in drug development as it significantly influences a drug's solubility, stability, and ultimately its bioavailability.
Physicochemical Properties: A Comparative Table
The selection of a salt form is a critical step in drug development, aimed at optimizing the physicochemical properties of an active pharmaceutical ingredient (API). While specific experimental data for Iroxanadine hydrochloride is not available, the following table outlines the generally expected differences between sulfate and hydrochloride salts of a basic compound like Iroxanadine.
| Property | This compound | Iroxanadine Hydrochloride (Anticipated) | Significance in In Vitro Studies |
| Molecular Weight | 358.42 g/mol | ~296.80 g/mol (Iroxanadine base + HCl) | Affects molar concentration calculations for in vitro assays. |
| Aqueous Solubility | Data not specified, but salt formation generally improves solubility over the free base.[1] | Expected to have good aqueous solubility, potentially differing from the sulfate salt depending on crystal lattice energy and hydration. | Higher solubility is crucial for preparing stock solutions and ensuring the compound remains dissolved in aqueous assay buffers, preventing precipitation and inaccurate results. |
| Hygroscopicity | Potentially lower than the hydrochloride salt. | May exhibit higher hygroscopicity, which can affect the accuracy of weighing and the physical stability of the solid form. | Important for the handling and storage of the compound to ensure accurate concentration preparation for in vitro experiments. |
| Chemical Stability | Generally stable. The sulfate anion is non-reactive under typical in vitro conditions. | Generally stable, though the chloride ion can be more reactive in certain conditions, potentially affecting long-term stability in solution. | Stability in assay buffers and stock solutions is critical for the reproducibility of in vitro experiments. Degradation can lead to a loss of activity or the formation of interfering substances. |
| pH of Aqueous Solution | Forms a moderately acidic solution. | Forms a more strongly acidic solution. | The pH of the stock solution and the final assay buffer can influence compound stability and biological activity. It is crucial to ensure the final assay pH is within the optimal range for the target enzyme or cells. |
In Vitro Biological Activity: p38 Kinase Activation
Iroxanadine functions as an activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is a key regulator of cellular responses to stress and inflammation. The choice of the salt form is not expected to alter the intrinsic mechanism of action of the Iroxanadine molecule, but it can influence its bioavailability in in vitro systems due to differences in solubility.
p38 MAPK Signaling Pathway
References
Independent Verification of Iroxanadine Sulfate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of Iroxanadine sulfate, a vasculoprotective agent, with a focus on its role as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will focus on a mechanistic comparison with Anisomycin, a well-characterized p38 MAPK activator. The experimental protocols provided are general methods for assessing the activation of the p38 MAPK pathway.
Executive Summary
This compound (also known as BRX-235) is reported to exert its vasculoprotective effects through the activation of the p38 MAPK signaling pathway and the induction of heat shock proteins.[1][2][3] This pathway is a critical regulator of cellular responses to stress and inflammation.[4] Activation of p38 MAPK can lead to downstream events that influence cell differentiation, apoptosis, and inflammatory responses. The dual activation of p38 and HSPs suggests a potential cytoprotective mechanism. This guide outlines the signaling pathway, presents a comparative framework with the known p38 activator Anisomycin, and provides standardized experimental protocols for verification.
Mechanism of Action: p38 MAPK and HSP Activation
The primary proposed mechanism of action for this compound is the activation of the p38 MAPK pathway. This signaling cascade is typically initiated by cellular stressors and inflammatory cytokines.[5] Upstream kinases, MKK3 and MKK6, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.
In parallel, this compound is described as an HSP activator. HSPs are a family of proteins that play a crucial role in protein folding, stability, and degradation, particularly under stress conditions. Their induction is a key component of the cellular stress response and often confers cytoprotection.
Comparative Analysis: this compound vs. Anisomycin
Anisomycin is a well-established protein synthesis inhibitor that is also a potent activator of the p38/JNK MAPK pathway. It is often used experimentally to induce a stress response and activate this signaling cascade.
Table 1: Mechanistic and Data Comparison
| Feature | This compound | Anisomycin |
| Primary Mechanism | p38 MAPK Activator, HSP Activator | p38/JNK MAPK Activator |
| Therapeutic Area | Vasculoprotection, Atherosclerosis | Primarily used as a research tool |
| Reported Effects | Reduces caspase-dependent apoptosis | Induces apoptosis in some cancer cell lines |
| EC50/IC50 for p38 Activation | Data not publicly available | Concentration-dependent activation observed, but specific EC50 values vary by cell type and experimental conditions. |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK Signaling Pathway.
Caption: Western Blot Workflow for p38 Activation.
Experimental Protocols
The following are generalized protocols for assessing the activation of the p38 MAPK pathway. Specific cell types, antibody concentrations, and incubation times should be optimized for each experimental system.
Protocol 1: Western Blot for p38 MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
Materials:
-
Cell culture reagents
-
This compound, Anisomycin (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound or Anisomycin for a specified time course. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.
Protocol 2: In-Cell Western™ Assay for p38 Activation
Objective: To quantify p38 MAPK phosphorylation in a high-throughput format.
Materials:
-
96-well plates
-
Cell culture reagents
-
This compound, Anisomycin
-
Formaldehyde (for fixation)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibodies: anti-phospho-p38 MAPK, and a normalization antibody (e.g., anti-tubulin or anti-actin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with compounds as described in Protocol 1.
-
Fixation and Permeabilization: Fix cells with formaldehyde and then permeabilize.
-
Immunostaining:
-
Block the wells.
-
Incubate with a cocktail of the two primary antibodies (e.g., rabbit anti-phospho-p38 and mouse anti-tubulin).
-
Wash and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
-
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity of phospho-p38 is normalized to the intensity of the normalization protein.
Conclusion
This compound is a promising vasculoprotective agent with a proposed mechanism involving the dual activation of p38 MAPK and HSPs. While direct quantitative comparisons are currently limited by the lack of publicly available data for this compound, the mechanistic framework provided in this guide, along with the detailed experimental protocols, offers a robust starting point for independent verification of its activity. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with the p38 MAPK pathway and its downstream functional consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. The proto-oncoprotein Brx activates estrogen receptor beta by a p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Guanine Nucleotide Exchange Factor Brx: A Link between Osmotic Stress, Inflammation and Organ Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Iroxanadine Sulfate in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine sulfate, also known as BRX-235, is an investigational vasculoprotective agent identified as a dual activator of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs). Its proposed mechanism of action suggests potential therapeutic benefits in cardiovascular diseases, particularly atherosclerosis. This guide provides a comparative assessment of the preclinical therapeutic index of this compound against established and emerging therapies for atherosclerosis. However, a significant challenge in this assessment is the limited availability of public preclinical efficacy and toxicity data for this compound. This guide will therefore focus on a detailed comparison of its proposed mechanism of action with the well-documented preclinical profiles of statins and PCSK9 inhibitors, highlighting the data gaps for this compound and the experimental frameworks used to evaluate these alternative therapies.
Quantitative Data Comparison
A thorough literature search for preclinical efficacy and toxicity data on this compound (BRX-235) did not yield specific quantitative results necessary for a direct comparison of its therapeutic index. The following tables summarize the available preclinical data for two major classes of drugs used in the management of atherosclerosis: statins (represented by atorvastatin and simvastatin) and PCSK9 inhibitors (represented by alirocumab). This data provides a benchmark for the kind of preclinical evidence required to assess the therapeutic potential of a new agent like this compound.
Table 1: Preclinical Efficacy of Atherosclerosis Treatments
| Drug Class | Compound | Animal Model | Key Efficacy Endpoint | Results |
| p38/HSP Activator | This compound | - | - | No publicly available data |
| Statins | Simvastatin | ApoE-/- mice | Atherosclerotic lesion formation | 35% reduction in lesion area in the aortic valve area and a 47% reduction in the aortic arch[1] |
| Atorvastatin | APOE3-Leiden mice | Severe atherosclerotic lesion size | 48% reduction in severe lesion size[2] | |
| PCSK9 Inhibitors | Alirocumab | APOE3Leiden.CETP mice | Atherosclerotic lesion area | 64% reduction in lesion area[3] |
| Anti-PCSK9 Antibody | APOE*3Leiden.CETP mice | Atherosclerotic lesion area | 91% reduction in lesion area[4] |
Table 2: Preclinical Toxicity of Atherosclerosis Treatments
| Drug Class | Compound | Animal Model | Key Toxicity Findings | No Observed Adverse Effect Level (NOAEL) / Other Toxicity Metrics |
| p38/HSP Activator | This compound | - | No publicly available data | - |
| Statins | Atorvastatin | Rats | Maternal and developmental toxicity at high doses.[5] | Maternal toxicity at 225 mg/kg; Developmental toxicity at 100 and 225 mg/kg. NOAEL for maternal and developmental toxicity in rats considered to be ≥ 320 mg/kg/day in another study. |
| Atorvastatin | Rabbits | Maternal toxicity and abortion at high doses. | Maternal toxicity at 50 and 100 mg/kg. | |
| PCSK9 Inhibitors | Alirocumab | Rats, Monkeys | Well tolerated in studies up to 6 months. | Exposure multiples of up to 11-fold in rats and 103-fold in monkeys compared to the maximum recommended human dose showed no significant adverse findings. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used to assess the efficacy and toxicity of anti-atherosclerotic agents.
Atherosclerosis Efficacy Model in ApoE-/- Mice
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model that spontaneously develops atherosclerotic lesions.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.
-
Drug Administration: The test compound (e.g., this compound) or vehicle control is administered daily via oral gavage or other appropriate routes for a specified period (e.g., 12-16 weeks).
-
Efficacy Assessment:
-
Atherosclerotic Lesion Analysis: At the end of the treatment period, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic plaques is quantified by en face analysis of the entire aorta after staining with Oil Red O. Cross-sections of the aortic root are also stained with Oil Red O to measure lesion area.
-
Plasma Lipid Profile: Blood samples are collected to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
-
Statistical Analysis: Comparison of lesion area and lipid levels between the treated and control groups is performed using appropriate statistical tests (e.g., t-test or ANOVA).
Preclinical Toxicity Studies in Rodents
-
Acute Toxicity (LD50):
-
Animal Model: Typically rats or mice.
-
Protocol: A single, high dose of the test substance is administered. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the animals, is calculated.
-
-
Sub-chronic and Chronic Toxicity:
-
Animal Model: Rats and/or a non-rodent species (e.g., dogs or monkeys).
-
Protocol: The drug is administered daily for a longer duration (e.g., 28 days, 90 days, or longer). Multiple dose groups are used, including a control group and at least three dose levels of the test substance.
-
Assessments: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of all major organs and tissues at the end of the study.
-
Endpoint: The No Observed Adverse Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Mechanism of Action of Statins
References
- 1. researchgate.net [researchgate.net]
- 2. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre- and postnatal toxicity of the HMG-CoA reductase inhibitor atorvastatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Inflammatory Effects: Focusing on Second-Generation Antihistamines as an Alternative to Novel Compounds
Initial Research Note: An extensive search for "Iroxanadine sulfate" did not yield specific scientific literature or experimental data regarding its anti-inflammatory properties. This suggests that the compound may be in early-stage development, not yet widely reported in published studies, or potentially a misnomer. To fulfill the user's request for a comparative guide, this report will focus on a well-documented second-generation antihistamine with established anti-inflammatory effects, Loratadine, and compare it with standard anti-inflammatory agents, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This guide adheres to the requested format, providing a detailed comparison for researchers, scientists, and drug development professionals.
Introduction to Anti-Inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of inflammation include prostaglandins, leukotrienes, histamine, and cytokines.[1][2] Anti-inflammatory drugs primarily act by inhibiting the synthesis or action of these mediators.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs like Ibuprofen primarily work by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[3][4] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3]
-
Corticosteroids: Glucocorticoids, such as Dexamethasone, have broad anti-inflammatory effects. They inhibit the expression of multiple inflammatory genes by interfering with transcription factors like NF-κB and AP-1. They also inhibit phospholipase A2, which blocks the production of both prostaglandins and leukotrienes.
-
Antihistamines: While primarily known for blocking histamine H1 receptors to treat allergic reactions, some second-generation antihistamines, like Loratadine, exhibit additional anti-inflammatory properties. These effects are often independent of H1 receptor antagonism and involve the modulation of inflammatory signaling pathways.
Comparative Efficacy and Mechanism of Action
This section compares the anti-inflammatory effects of Loratadine, Ibuprofen, and Dexamethasone, focusing on their mechanisms and available experimental data.
Loratadine
Loratadine, a widely used non-sedating antihistamine, has demonstrated anti-inflammatory activities beyond its primary function. Studies have shown that Loratadine can suppress the expression of pro-inflammatory genes by inhibiting key signaling pathways.
Mechanism of Action: Loratadine has been shown to inhibit the NF-κB and AP-1 signaling pathways. It can directly target upstream kinases such as Syk and Src in the NF-κB pathway and TAK1 in the AP-1 pathway. By inhibiting these kinases, Loratadine prevents the activation of transcription factors NF-κB and AP-1, which are crucial for the expression of various pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS.
Experimental Data: In a study using RAW264.7 macrophage cells, Loratadine was shown to reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), iNOS, IL-1β, TNF-α, IL-6, and COX-2. Another study demonstrated that Loratadine could suppress the expression of matrix metalloproteinases (MMPs) such as MMP1, MMP3, and MMP9 by inhibiting the AP-1 pathway.
Ibuprofen
Ibuprofen is a conventional NSAID used to treat pain and inflammation.
Mechanism of Action: Ibuprofen is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes. Inhibition of COX-2 leads to the reduction of prostaglandin synthesis at the site of inflammation, thereby reducing pain and swelling. The inhibition of COX-1, which is constitutively expressed in many tissues, can lead to gastrointestinal side effects.
Experimental Data: The anti-inflammatory effect of Ibuprofen is well-established. For instance, in a study comparing various NSAIDs, Ibuprofen was effective in reducing inflammation in patients with rheumatoid arthritis.
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.
Mechanism of Action: Dexamethasone binds to the glucocorticoid receptor (GR), and this complex translocates to the nucleus. In the nucleus, it can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. A key mechanism is the inhibition of transcription factors like NF-κB and AP-1, which control the expression of many inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Data: The potent anti-inflammatory effects of Dexamethasone are widely documented. Studies have shown that antihistamines can potentiate the anti-inflammatory effects of Dexamethasone, suggesting a potential for combination therapy to reduce the required dose of the corticosteroid and its associated side effects.
Data Presentation
The following tables summarize the comparative aspects of Loratadine, Ibuprofen, and Dexamethasone.
Table 1: Comparison of Anti-Inflammatory Mechanisms
| Feature | Loratadine | Ibuprofen | Dexamethasone |
| Primary Target(s) | H1 Receptor, Syk, Src, TAK1 | COX-1 and COX-2 | Glucocorticoid Receptor (GR) |
| Signaling Pathway(s) Inhibited | NF-κB, AP-1 | Prostaglandin Synthesis | NF-κB, AP-1, and others |
| Key Mediators Inhibited | TNF-α, IL-1β, IL-6, COX-2, iNOS, MMPs | Prostaglandins | Wide range of cytokines, chemokines, and inflammatory enzymes |
| Receptor-Dependent Effect | H1-receptor dependent and independent | N/A | GR-dependent |
Table 2: Comparative Anti-Inflammatory Activity in vitro (RAW 264.7 Macrophages)
| Parameter | Loratadine | Ibuprofen | Dexamethasone |
| Inhibition of NO Production | Significant reduction at 20-40 µM | Dose-dependent inhibition | Potent inhibition |
| Inhibition of TNF-α Secretion | Significant reduction | Moderate inhibition | Strong inhibition |
| Inhibition of IL-6 Secretion | Significant reduction | Moderate inhibition | Strong inhibition |
| Inhibition of COX-2 Expression | Significant reduction | Indirectly by reducing prostaglandin feedback | Strong inhibition of gene expression |
Note: The data in Table 2 is a qualitative summary based on published literature. Direct comparative studies with identical experimental conditions are limited.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophage Cell Line (RAW 264.7)
This protocol is a generalized representation of methods used to assess the anti-inflammatory effects of compounds in vitro.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Loratadine, Ibuprofen, Dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
RT-qPCR: The expression levels of genes encoding for inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Protein Expression Analysis (Western Blot):
-
Protein Extraction: Total protein is extracted from the cells.
-
Western Blotting: The expression levels of key proteins in the signaling pathways (e.g., phosphorylated forms of Syk, Src, TAK1, NF-κB subunits) are analyzed by Western blotting using specific antibodies.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways in Inflammation
The following diagram illustrates the simplified signaling pathways leading to the production of inflammatory mediators and the points of intervention for Loratadine, Ibuprofen, and Dexamethasone.
Caption: Simplified inflammatory signaling pathways and drug targets.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Conclusion
While information on this compound is not currently available in the public domain, a comparative analysis of existing anti-inflammatory drugs reveals diverse mechanisms of action. Loratadine, a second-generation antihistamine, demonstrates significant anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways, offering a distinct mechanism compared to the COX inhibition of NSAIDs like Ibuprofen and the broad genomic effects of corticosteroids like Dexamethasone. This suggests that the exploration of non-traditional anti-inflammatory actions in well-established drug classes can provide valuable insights for the development of new therapeutic strategies. Further research into novel compounds, once data becomes available, will be essential to understand their potential benefits and place in the therapeutic landscape.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
Safety Operating Guide
Navigating the Disposal of Iroxanadine Sulfate: A Procedural Guide
The proper disposal of iroxanadine sulfate, a vasculoprotector used in research settings, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, researchers must adhere to the comprehensive federal, state, and local regulations governing pharmaceutical waste. The primary regulatory framework in the United States is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
As a guiding principle, pharmaceutical waste should never be flushed down a drain or disposed of in standard trash, as this can lead to environmental contamination of waterways.[3][4][5] The following procedures outline the necessary steps for the safe and compliant disposal of this compound and associated materials.
Step-by-Step Disposal Protocol
1. Classification of Waste
The first crucial step is to determine the classification of the this compound waste. While some pharmaceutical waste is non-hazardous, it is a best practice to manage waste from research compounds as hazardous unless confirmed otherwise.
-
Hazardous Pharmaceutical Waste: This category includes materials that are toxic, corrosive, reactive, or ignitable. Under the EPA's Subpart P regulations, many chemotherapy drugs and other specific pharmaceuticals are listed as hazardous. All materials, including personal protective equipment (PPE), heavily contaminated with the substance should be treated as hazardous waste.
-
Non-Hazardous Pharmaceutical Waste: This includes pharmaceuticals not meeting the RCRA criteria for hazardous waste. However, even non-hazardous pharmaceutical waste requires special disposal and should not be sewered.
2. Proper Segregation and Containment
Proper segregation is essential for compliant and cost-effective disposal.
-
Use designated, color-coded waste containers that are clearly labeled.
-
Black Containers are typically used for hazardous pharmaceutical waste.
-
Blue Containers are often used for non-hazardous pharmaceutical waste.
-
Ensure all containers are sealed, leak-proof, and stored in a secure, designated area away from general lab traffic.
3. Selecting the Disposal Pathway
The chosen disposal method is dictated by the waste classification.
-
Hazardous Waste: The mandated disposal method is incineration at a federally permitted hazardous waste treatment facility. This process requires a uniform hazardous waste manifest for transportation to ensure tracking from the generator to the final disposal site.
-
Non-Hazardous Waste: This waste stream should be sent for incineration at a medical waste treatment facility or a waste-to-energy plant. Landfilling in a permitted solid waste landfill is another option, but incineration is often preferred.
-
Empty Containers: Before recycling or disposing of empty stock bottles, ensure all personal or proprietary information on the label is fully removed or obscured to protect privacy.
4. Partnering with a Licensed Waste Management Vendor
Engaging a certified waste management company is crucial for ensuring that all disposal activities comply with current regulations. These vendors are equipped to handle the transportation, documentation (including manifests), and final destruction of chemical and pharmaceutical waste according to all legal standards.
Disposal Pathway Summary
The following table summarizes the key logistical and safety information for the primary disposal pathways.
| Feature | Hazardous Pharmaceutical Waste | Non-Hazardous Pharmaceutical Waste |
| Primary Disposal Method | Incineration at RCRA-permitted facility | Incineration or permitted solid waste landfill |
| Container Color Code | Black | Blue |
| Labeling Requirement | "Hazardous Waste Pharmaceuticals" | "Non-Hazardous Pharmaceutical Waste" or similar |
| Transportation | Requires a uniform hazardous waste manifest | Does not require a hazardous waste manifest |
| Guiding Regulation | EPA RCRA, Subpart P | State and local environmental regulations |
Methodologies and Experimental Protocols
The disposal of chemical waste like this compound is a regulated safety procedure, not an experimental protocol. Methodologies are determined by regulatory bodies such as the EPA to ensure safety and environmental protection. Therefore, no experimental protocols for its disposal are cited or recommended. All procedures must follow the legal requirements outlined by federal, state, and local authorities.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Navigating the Safe Handling of Iroxanadine Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Iroxanadine sulfate, a compound utilized in vascular disease research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices for handling research-grade chemical compounds of this nature, ensuring a secure operational workflow.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a precautionary approach is critical due to the lack of comprehensive public safety data. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. Ensure to change them frequently and immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form outside of a ventilated enclosure to avoid inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for maintaining a safe environment.
Engineering Controls
| Control Type | Description |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Eye Wash Station | An accessible and fully functional eye wash station should be located in the immediate vicinity of the handling area. |
| Safety Shower | A safety shower should be readily available for immediate use in case of accidental large-scale skin contact. |
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation of Solutions: When preparing solutions, measure and weigh the compound within a chemical fume hood. Avoid generating dust. Use appropriate solvents as recommended by the supplier.
-
During Experimentation: Handle all solutions containing this compound with the same level of precaution as the solid form. Clearly label all containers.
-
Accidental Spills: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response protocol.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | All contaminated items, including gloves, pipette tips, and absorbent materials, should be collected in a designated, sealed hazardous waste container. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of handling this compound, incorporating safety checkpoints at each stage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
